3-Bromobenzonitrile
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXAVEHFKAXGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219771 | |
| Record name | Benzonitrile, m-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3-Bromobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19765 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 3-Bromobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19765 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6952-59-6 | |
| Record name | 3-Bromobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, m-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOBENZONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, m-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Bromobenzonitrile. It includes detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development. Furthermore, this guide illustrates a key application in a common synthetic workflow.
Core Physical and Chemical Properties
This compound is a versatile building block in organic synthesis, valued for its reactive nitrile and bromo functionalities. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6952-59-6 | [1] |
| Molecular Formula | C₇H₄BrN | [1] |
| Molecular Weight | 182.02 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 225 °C | [2] |
| Density | 1.562 g/mL | [3] |
| Solubility | Soluble in water (0.2 g/L) | [1] |
| Flash Point | >113 °C (>235.4 °F) | [2] |
Table 2: Spectral Data Summary for this compound
| Spectral Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79 (t, J=1.4 Hz, 1H), 7.75 (dt, J=7.8, 1.3 Hz, 1H), 7.61 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.37 (t, J=7.9 Hz, 1H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0, 135.2, 130.6, 130.3, 122.9, 117.8, 113.7 | [5][6] |
| FTIR (KBr Pellet) | Major peaks around 2230 cm⁻¹ (C≡N stretch), 1570, 1470, 1420 cm⁻¹ (aromatic C=C stretch), 780 cm⁻¹ (C-Br stretch) | [3] |
| Mass Spectrum (GC-MS) | Molecular ion (M⁺) at m/z 181/183 (due to bromine isotopes), major fragment at m/z 102 | [3][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to facilitate its practical application in a laboratory setting.
Synthesis: Sandmeyer Reaction of 3-Aminobenzonitrile
The Sandmeyer reaction provides a reliable method for the synthesis of this compound from 3-aminobenzonitrile.[8][9][10]
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (48%, 3 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.[11][12][13][14]
Protocol:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Analysis
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5][6]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18]
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS) [3][7][19][20]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Application in Synthetic Workflow: Suzuki-Miyaura Coupling
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[21][22][23][24] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura coupling reaction using this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-(4-methoxyphenyl)benzonitrile[22]
This protocol details the synthesis of a biaryl compound from this compound and 4-methoxyphenylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 90 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(4-methoxyphenyl)benzonitrile.
-
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. This compound | 6952-59-6 | FB11884 | Biosynth [biosynth.com]
- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]
- 3. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(6952-59-6) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(6952-59-6) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 16. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 17. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. rsc.org [rsc.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. researchgate.net [researchgate.net]
- 24. arkat-usa.org [arkat-usa.org]
- 25. rsc.org [rsc.org]
3-Bromobenzonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
<
CAS Number: 6952-59-6 Synonyms: m-Bromobenzonitrile, 1-Bromo-3-cyanobenzene, 3-Cyanobromobenzene
This technical guide provides an in-depth overview of 3-Bromobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research and development. This document is tailored for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Core Properties
This compound is a white to off-white crystalline solid.[1] It is a key building block in organic synthesis due to its versatile chemical reactivity.
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄BrN[2] |
| Molecular Weight | 182.02 g/mol [2] |
| Melting Point | 38-40 °C |
| Boiling Point | 225 °C |
| Density | 1.6 g/cm³[3] |
| Flash Point | 113 °C (closed cup) |
| Solubility | Insoluble in water[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data Highlights |
| ¹H NMR (400 MHz, CDCl₃) | Signals confirmed by spectral data.[4] |
| ¹³C NMR | Spectral data available.[5] |
| Infrared (IR) | Key functional group peaks identified.[6] |
| Mass Spectrometry (MS) | Molecular ion peak observed at m/z 182/180.[7] |
Safety and Handling
This compound is classified as harmful and an irritant.[1] Proper safety precautions are essential when handling this compound.
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][8] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1][9] |
| H319 | Causes serious eye irritation.[1][9] |
| H332 | Harmful if inhaled.[9] |
| H335 | May cause respiratory irritation.[9] |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[9]
Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
Synthesis and Reaction Pathways
The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a nucleophile.[11]
References
- 1. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6952-59-6 | FB11884 | Biosynth [biosynth.com]
- 3. This compound | CAS#:6952-59-6 | Chemsrc [chemsrc.com]
- 4. This compound(6952-59-6) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
3-Bromobenzonitrile molecular structure and weight
An In-depth Technical Guide to 3-Bromobenzonitrile
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Weight
This compound is an organic compound with a bromine atom and a nitrile group attached to a benzene ring at positions 1 and 3, respectively. Its chemical formula is C₇H₄BrN.[1] The molecular weight of this compound is 182.02 g/mol .[1][2]
Synonyms: m-Bromobenzonitrile, 3-cyanobromobenzene, Benzonitrile, 3-bromo-.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄BrN |
| Molecular Weight | 182.02 g/mol |
| CAS Number | 6952-59-6 |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 38-40 °C |
| Boiling Point | 225 °C |
| Density | 1.562 g/mL |
| Solubility in Water | 0.2 g/L |
| Vapor Pressure | 0.02 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.79, 7.75, 7.61, 7.37 |
| ¹³C NMR (CDCl₃) | Chemical shifts are available in spectral databases. |
| Major MS fragments (m/z) | 102, 181, 183 |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a widely used method for the synthesis of aryl nitriles from aryl amines.[3][4] The following is a representative protocol for the synthesis of this compound from 3-bromoaniline.
Materials:
-
3-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization of 3-Bromoaniline:
-
Dissolve 3-bromoaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a NaOH solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Analysis of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for assessing the purity and confirming the identity of this compound.[1][5][6]
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the specified GC and MS conditions.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum should show the characteristic molecular ion peaks (m/z 181 and 183 due to bromine isotopes) and major fragment ions (e.g., m/z 102).
-
Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Synthesis of this compound via Sandmeyer Reaction.
Caption: Experimental Workflow for GC-MS Analysis.
References
- 1. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Synthesis of 3-Bromobenzonitrile from 3-Bromobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-bromobenzonitrile from 3-bromobenzaldehyde, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of prevalent synthetic methods, detailed experimental protocols, and a comparative analysis of their efficiencies.
Introduction
The conversion of aldehydes to nitriles is a fundamental transformation in organic chemistry. Nitriles are valuable synthetic intermediates that can be readily converted into a variety of functional groups, including amines, carboxylic acids, and amides. The direct, one-pot synthesis of this compound from 3-bromobenzaldehyde is of significant interest as it bypasses the need for highly toxic cyanide reagents, offering a safer and more efficient synthetic route.[1] The primary pathway for this conversion involves the formation of a 3-bromobenzaldehyde oxime intermediate, which is subsequently dehydrated to yield the desired nitrile.[2][3]
Core Synthetic Pathway
The fundamental chemical transformation involves a two-step process that can often be performed in a single reaction vessel (a "one-pot" synthesis).
-
Oxime Formation: 3-Bromobenzaldehyde reacts with a hydroxylamine source, typically hydroxylamine hydrochloride, to form 3-bromobenzaldehyde oxime.[3]
-
Dehydration: The oxime intermediate is then dehydrated to yield this compound.[3]
Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently.
Caption: General reaction pathway for the synthesis of this compound.
Comparative Data of Synthetic Methods
The following table summarizes various one-pot methods for the synthesis of nitriles from aldehydes, which are applicable to the synthesis of this compound.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyltrimethylammonium Tribromide | Phenyltrimethylammonium tribromide / Ammonium acetate | Acetonitrile | 20 | 16 | 89 | [4] |
| Ferrous Sulfate | Anhydrous FeSO₄ | DMF | Reflux | 3 - 6 | 90 - 95 | [5] |
| Formic Acid in Water | Formic Acid | Water | Not specified | - | - | [2] |
| Ferric Hydrogen Sulfate | Fe(HSO₄)₃ | DMF | 120 | - | Good to excellent | |
| Azidotrimethylsilane/Triflic Acid | TMSN₃ / TfOH | HFIP/ACN (1:1) | Room Temperature | 0.5 | - | [6] |
Detailed Experimental Protocols
Method 1: Synthesis via Phenyltrimethylammonium Tribromide
This method provides a high yield at room temperature.
Experimental Protocol:
-
To a solution of 3-bromobenzaldehyde (0.5 mmol) and ammonium acetate (5.0 mmol, 385 mg) in acetonitrile (6 mL), add phenyltrimethylammonium tribromide (1.0 mmol, 376 mg) at room temperature.[4]
-
Stir the reaction mixture for 16 hours at room temperature.[4]
-
Upon completion, treat the reaction mixture with 0.5 M aqueous Na₂S₂O₃ (10 mL) and 1.0 M aqueous NaHCO₃ (15 mL).[4]
-
Extract the product with ethyl acetate (60 mL).[4]
-
Wash the organic layer sequentially with 0.5 M aqueous Na₂S₂O₃ and saturated aqueous NaCl.[4]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.[4] The reported yield for a similar substrate is 89%.[4]
Method 2: Synthesis using Anhydrous Ferrous Sulfate
This protocol utilizes an inexpensive and environmentally friendly catalyst.
Experimental Protocol:
-
In a 25 mL round-bottom flask, combine 3-bromobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol, 105 mg), and anhydrous ferrous sulfate (1 mmol).[5]
-
Add 5 mL of dimethylformamide (DMF) to the mixture.[5]
-
Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, filter off the catalyst.[5]
-
Extract the resulting solution and evaporate the solvent to yield a residue.[5]
-
Purify the residue by chromatography to afford the desired nitrile.[5] This method has been shown to produce yields in the range of 90-95% for various aldehydes.[5]
Method 3: Formation of 3-Bromobenzaldehyde Oxime Intermediate
This protocol details the synthesis of the stable oxime intermediate, which can be isolated before dehydration.
Experimental Protocol:
-
Dissolve hydroxylamine hydrochloride in water.[3]
-
Add sodium acetate to the solution to create a basic environment.[3]
-
Introduce 3-bromobenzaldehyde to the mixture.[3]
-
Stir the reaction at room temperature or slightly elevated temperatures for several hours.[3]
-
Isolate the 3-bromobenzaldehyde oxime product by filtration and recrystallization.[3] Yields for this step often exceed 95%.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the one-pot synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-bromobenzaldehyde can be achieved through various efficient one-pot methodologies. The choice of method may depend on factors such as desired yield, reaction time, cost of reagents, and environmental considerations. The protocols outlined in this guide provide a solid foundation for researchers to select and perform this valuable chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 3. Buy 3-Bromobenzaldehyde oxime (EVT-2584917) | 32605-62-2; 51873-95-1; 52739-46-5 [evitachem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
3-Bromobenzonitrile spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Data of 3-Bromobenzonitrile
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.
Data Presentation
The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.85 | t | ~1.5 | H-2 |
| ~7.78 | ddd | ~7.9, 1.5, 1.1 | H-6 |
| ~7.70 | ddd | ~8.0, 2.0, 1.0 | H-4 |
| ~7.42 | t | ~7.9 | H-5 |
Solvent: CDCl₃. Spectrometer frequency can influence exact shift values.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | C-4 |
| 134.8 | C-6 |
| 130.5 | C-2 |
| 130.2 | C-5 |
| 122.8 | C-3 (C-Br) |
| 117.5 | C≡N |
| 114.5 | C-1 |
Solvent: CDCl₃[1]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2230 | Strong | C≡N (Nitrile) Stretch |
| ~1570, 1470, 1420 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~790 | Strong | C-H Out-of-plane Bending |
| ~670 | Medium-Strong | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 183 | High | [M+2]⁺ Molecular ion (with ⁸¹Br) |
| 181 | High | [M]⁺ Molecular ion (with ⁷⁹Br) |
| 102 | High | [M - Br]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)[2][3]
Spectral Interpretation and Visualization
The following diagrams illustrate the relationship between the molecular structure of this compound and its spectral signatures, as well as a typical experimental workflow.
Caption: Figure 1: Correlation of this compound's structure with its key spectral data.
Caption: Figure 2: A typical workflow for acquiring and analyzing spectral data.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound, a solid compound at room temperature.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.[5]
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean 5 mm NMR tube to filter out any particulate matter.[5]
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Following ¹H acquisition, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, suitable for non-volatile solids.[6]
-
Sample Preparation:
-
Place a small amount (approx. 5-10 mg) of this compound into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.[6]
-
Using a pipette, transfer one or two drops of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).
-
Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should remain on the plate.[6] If the resulting peaks are too weak, another drop of the solution can be added and dried.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and thermally stable organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interactions with the stationary phase.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | 6952-59-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Reactivity of the nitrile group in 3-Bromobenzonitrile
An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Bromobenzonitrile
Introduction
This compound is a versatile bifunctional organic compound featuring a nitrile (-C≡N) group and a bromine atom attached to a benzene ring at the meta position. This structure offers two distinct reactive sites, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group, with its electrophilic carbon atom, is susceptible to a range of nucleophilic additions and reductions, while the bromo substituent is a key handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the reactivity of the nitrile group in this compound, detailing its primary transformations, experimental protocols, and the interplay with the bromo functionality.
Core Reactivity of the Nitrile Group
The carbon-nitrogen triple bond in this compound is highly polarized due to the electronegativity of the nitrogen atom. This polarization renders the carbon atom electrophilic and thus a target for nucleophilic attack.[1][2] The primary reactions of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—provide pathways to a diverse set of functional groups, including carboxylic acids, primary amines, and ketones.
Hydrolysis to Carboxylic Acids
The hydrolysis of the nitrile group is a fundamental transformation that converts this compound into 3-bromobenzoic acid.[3] This reaction can be performed under either acidic or basic conditions and typically proceeds through an intermediate 3-bromobenzamide.[2][4] The resulting 3-bromobenzoic acid is a crucial precursor for the synthesis of esters, amides, and other derivatives.[5]
Reduction to Primary Amines
The reduction of the nitrile group in this compound yields 3-bromobenzylamine, a primary amine of significant interest in organic synthesis.[6] This transformation is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][7][8] The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon.[2] Catalytic hydrogenation using catalysts such as Raney Nickel is also an effective method.[9]
Reaction with Organometallic Reagents
The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to this compound provides a robust method for synthesizing ketones.[7] The organometallic reagent acts as a carbon nucleophile, attacking the nitrile's electrophilic carbon to form an imine salt intermediate.[2] Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[7] It is crucial to perform this reaction at low temperatures to prevent the organometallic reagent from reacting with the bromo substituent via metal-halogen exchange.[10]
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, which are important scaffolds in medicinal chemistry. This reaction is often catalyzed by zinc or other Lewis acids. Nitrile oxides can also react with this compound in [3+2] cycloadditions to yield substituted isoxazoles.[11][12] These reactions provide a powerful tool for constructing complex ring systems with high regioselectivity.[11]
Interplay with the Bromo Group: Orthogonal Reactivity
An essential aspect of the chemistry of this compound is the ability to selectively target either the nitrile or the bromo group. While the nitrile undergoes nucleophilic additions, the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids to form C-C bonds, with the nitrile group remaining intact.[13][14]
-
Buchwald-Hartwig Amination: The bromo group can be substituted with various amines via palladium catalysis, providing a direct route to N-aryl compounds while preserving the nitrile.[15][16][17]
This orthogonal reactivity allows for multi-step syntheses where the nitrile can be transformed after a cross-coupling reaction has been performed on the aromatic ring, or vice versa, significantly enhancing its synthetic utility.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key transformations of the nitrile group in this compound and analogous compounds.
Table 1: Hydrolysis of Nitriles to Carboxylic Acids
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| This compound (analogous) | H₂SO₄, H₂O, reflux | 3-Bromobenzoic Acid | Good to Excellent | [2][4] |
| Ethyl 3-Bromobenzoate | LiOH·H₂O, THF, 25°C, 6h | 3-Bromobenzoic Acid | 99% | [18] |
Table 2: Reduction of Nitriles to Primary Amines
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| 3-Bromobenzaldehyde | Raney Ni, H₂, NH₃·H₂O, Methanol, 30°C, 2 atm, 4h | 3-Bromobenzylamine | 98.2% | [19] |
| General Nitriles | LiAlH₄, Ether, then H₃O⁺ | Primary Amine | High | [7][8] |
| General Nitriles | Ammonia borane, heat | Primary Amine | Very Good | [20] |
Table 3: Reactions with Organometallic Reagents
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| This compound | n-BuLi, Anhydride, -78°C | Ketone | - | [10] |
| General Nitriles | Grignard Reagent, Ether, then H₃O⁺ | Ketone | Good | [2][7] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3-Bromobenzoic Acid (Acid-Catalyzed)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Isolation: The solid precipitate of 3-bromobenzoic acid is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[4]
Protocol 2: Reduction of this compound to 3-Bromobenzylamine (LiAlH₄)
-
Setup: To a dry, three-necked, round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0°C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-bromobenzylamine.[2][8]
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Setup: To a dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., Toluene/H₂O 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[21]
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 3-Bromobenzoic acid|lookchem [lookchem.com]
- 6. 3-Bromobenzylamine | 10269-01-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]
- 13. Cas Landing [thermofisher.com]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. 3-Bromobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 20. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Role of bromine as a leaving group in 3-Bromobenzonitrile
An In-depth Technical Guide on the Role of Bromine as a Leaving Group in 3-Bromobenzonitrile
Abstract
This compound is a versatile bifunctional molecule widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its synthetic utility is largely dictated by the reactivity of the C-Br bond, where the bromine atom can function as a leaving group. This technical guide provides a comprehensive analysis of the role and reactivity of the bromine substituent in this compound, focusing on two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering detailed reaction mechanisms, experimental protocols, and comparative data to facilitate its application in complex organic synthesis.
The Dichotomy of Bromine's Leaving Group Ability
The capacity of the bromine atom in this compound to act as a leaving group is highly dependent on the reaction mechanism. In classical nucleophilic aromatic substitution (SNAr), its reactivity is modest due to the electronic properties of the substrate. However, in the presence of transition metal catalysts, particularly palladium, the C-Br bond is readily activated, establishing bromine as an excellent leaving group for a wide array of cross-coupling transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The first step, which is usually rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily lost in this intermediate. In the second, faster step, the leaving group departs, and aromaticity is restored.[3]
In SNAr reactions, the leaving group's ability to depart is not the primary factor influencing the reaction rate. Instead, the rate is governed by the stability of the Meisenheimer complex. Halogens with strong electron-withdrawing inductive effects, like fluorine, are better at stabilizing the negative charge of the intermediate, often leading to a reactivity order of F > Cl ≈ Br > I.[5] This is the reverse of the trend seen in SN1 and SN2 reactions, where leaving group ability correlates with the basicity of the departing anion (I⁻ > Br⁻ > Cl⁻ > F⁻).[6]
For this compound, the cyano (-CN) group is electron-withdrawing, which is necessary to activate the ring for nucleophilic attack. However, its activating effect is most pronounced at the ortho and para positions through resonance. At the meta position, only the weaker inductive effect is operative.[7] Consequently, this compound is significantly less reactive in SNAr reactions compared to its 2-bromo and 4-bromo isomers, and such substitutions typically require harsh conditions or specialized nucleophiles.
Bromine as an Excellent Leaving Group in Palladium-Catalyzed Cross-Coupling
The most significant role of the bromine atom in this compound is as a leaving group in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] In this context, the reactivity of aryl halides follows the order I > Br > OTf > Cl, making aryl bromides like this compound ideal substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (e.g., a boronic acid) with an organohalide.[10][11] this compound is a common substrate for this reaction.[1][12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] The reaction is initiated by the oxidative addition of a Pd(0) catalyst into the C-Br bond of this compound, forming a Pd(II) intermediate. This is the crucial step where the C-Br bond is broken.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Aryl Bromide | This compound | 1.0 | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Nucleophilic partner |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% | Catalyst |
| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Stabilizes catalyst, promotes cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | Toluene, Dioxane, DMF, H₂O | - | Reaction medium |
| Temperature | 80 - 110 °C | - | - |
This protocol is a general representation and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Reagents: Add a base, such as potassium carbonate (2.0 equiv.), followed by the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base.[8][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent scaffolds in pharmaceuticals.[9] Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of Pd(0) into the C-Br bond of this compound.
| Component | Example | Molar Equiv. / Mol% | Purpose |
| Aryl Bromide | This compound | 1.0 | Electrophilic partner |
| Amine | Primary/Secondary Amine | 1.1 - 1.5 | Nucleophilic partner |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 2 mol% | Catalyst source |
| Ligand | XPhos, RuPhos, BINAP | 2 - 4 mol% | Critical for catalytic activity |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 2.5 | Deprotonates amine |
| Solvent | Toluene, Dioxane | - | Anhydrous reaction medium |
| Temperature | 80 - 110 °C | - | - |
This protocol is a general representation and may require optimization.[9][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Add anhydrous toluene or dioxane as the solvent.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired arylamine.
Conclusion
The bromine atom in this compound exhibits a context-dependent role as a leaving group. In traditional SNAr reactions, it is relatively unreactive due to the meta-position of the activating cyano group and a mechanism where leaving group departure is not rate-limiting. In stark contrast, bromine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The facile oxidative addition of palladium(0) into the carbon-bromine bond makes this compound a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and materials science industries. Understanding this dual reactivity is critical for designing efficient and robust synthetic routes.
References
- 1. Buy this compound (EVT-460705) | 6952-59-6 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Cas 6952-59-6,this compound | lookchem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Solubility Profile of 3-Bromobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzonitrile (C₇H₄BrN), a brominated aromatic nitrile, serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzene ring substituted with a bromine atom and a nitrile group, imparts specific physicochemical properties that influence its reactivity and behavior in solution. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents a general workflow for solubility assessment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6952-59-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrN | [1][2][3] |
| Molecular Weight | 182.02 g/mol | [3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 38-40 °C | [1][2][3] |
| Boiling Point | 225 °C | [1][2][3] |
| Density | 1.562 g/mL | [1] |
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and analogy to structurally similar compounds, a qualitative and semi-quantitative solubility profile can be summarized.
| Solvent | Solvent Type | Solubility | Reference |
| Water | Protic | 0.2 g/L | [2][5][6][7] |
| Methanol | Protic | Soluble | [8] |
| Ethanol | Protic | Soluble | [9] |
| Acetone | Polar Aprotic | Soluble | [8] |
| Dichloromethane | Polar Aprotic | Soluble | [8] |
| Toluene | Non-polar | Expected to be soluble | |
| Hexane | Non-polar | Expected to be sparingly soluble to insoluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble |
Note: "Soluble" indicates that the compound is observed to dissolve, but specific quantitative values (e.g., g/100 mL) were not found in the surveyed literature. The solubility in toluene, hexane, and DMSO is predicted based on general principles of "like dissolves like" and the known behavior of similar organic compounds.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental methods are recommended.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be achieved by shaking, stirring, or rotating the container in a temperature-controlled bath. The time required for equilibration can vary and may take several hours.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is typically done by filtration through a pre-weighed, fine-porosity filter paper or by centrifugation followed by careful decantation of the supernatant.
-
Solvent Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.
UV-Visible Spectrophotometry
For compounds that possess a chromophore and absorb light in the ultraviolet-visible range, UV-Vis spectrophotometry offers a sensitive and often more rapid method for determining solubility.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: The saturated solution is clarified by filtration or centrifugation to remove any undissolved solid.
-
Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Conclusion
References
- 1. This compound [nanfangchem.com]
- 2. This compound | 6952-59-6 [chemicalbook.com]
- 3. This compound 99 6952-59-6 [sigmaaldrich.com]
- 4. This compound | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 6952-59-6,this compound | lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Buy this compound (EVT-460705) | 6952-59-6 [evitachem.com]
- 9. 3,5-Dimethyl-4-bromobenzonitrile [chembk.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzonitrile with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organic halide or triflate.[1][2][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-bromobenzonitrile with various aryl boronic acids. The resulting 3-arylbenzonitrile scaffold is a key structural motif in many pharmaceuticals, agrochemicals, and advanced materials. The nitrile group offers a versatile handle for further chemical transformations, making these products valuable intermediates in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product (3-arylbenzonitrile) and regenerating the Pd(0) catalyst.[6]
Data Presentation
The following table summarizes the results of the Suzuki-Miyaura coupling reaction between this compound and a variety of aryl boronic acids, showcasing the versatility of this transformation.
| Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictional Example |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | Fictional Example |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 | Fictional Example |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 6 | 90 | Fictional Example |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | Fictional Example |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 | Fictional Example |
| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 78 | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized examples for illustrative purposes. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
This protocol provides a general method for the synthesis of 3-arylbenzonitriles via the Suzuki-Miyaura coupling of this compound with aryl boronic acids. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF/Water, Acetonitrile/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylbenzonitrile.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 3-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromobenzonitrile as a key starting material. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. The protocols provided herein are representative and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~90[1] |
| [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | Room Temp | 1.5 | >90[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[1][2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with condenser
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.
-
Stir the mixture for 15 minutes to allow for the complete dissolution of all solids.
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 eq), and deionized water.[1]
-
Heat the solution at reflux under a nitrogen environment for approximately 1 hour, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction to room temperature and add water.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Signaling Pathway: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] It is a powerful tool for the synthesis of substituted alkenes.
Quantitative Data Summary: Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 12-24 | Varies |
| Pd EnCat®40 (0.8) | - | AcONa | Ethanol | 140 | 0.5 | up to 71[4] |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is adapted from a general procedure for the Heck reaction of aryl bromides.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[3]
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add potassium carbonate (2.0 eq) followed by styrene (1.2 eq).[3]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS; the reaction is typically complete within 12-24 hours.[3]
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway: Heck Reaction Catalytic Cycle
References
Synthesis of Biaryl Compounds Using 3-Bromobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-bromobenzonitrile as a key starting material. Biaryl moieties are crucial structural motifs in many pharmaceuticals and functional materials. The strategic placement of the nitrile group on the aromatic ring makes this compound a versatile building block for creating diverse molecular architectures. This guide covers several powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, as well as directed ortho-metalation techniques.
Introduction to Biaryl Synthesis with this compound
Biaryl compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of these compounds often relies on cross-coupling reactions, where a carbon-carbon bond is formed between two aromatic rings. This compound is a valuable starting material in this context due to the distinct reactivity of its bromine and nitrile functionalities. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be a key pharmacophore or a precursor for other functional groups.[2]
This document outlines key synthetic strategies for leveraging this compound in the construction of biaryl compounds, providing researchers with the necessary information to design and execute these transformations effectively.
Key Synthetic Methodologies
The following sections detail the experimental protocols for the most common and effective methods for synthesizing biaryl compounds from this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[3][4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5]
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 |
| (3,5-Dichlorophenyl)boronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 10 | 85[6] |
| N-Boc-indol-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 81[7] |
| Quinolin-3-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 87[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[8][9][10] This reaction is instrumental in the synthesis of arylamines, which are important intermediates in drug discovery.
In an oven-dried, screw-capped vial, this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., G3-Xantphos, 2-5 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4 equiv.) are combined. The vial is sealed and purged with an inert gas. An anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is stirred at a specified temperature (ranging from room temperature to 120 °C) for the required time (typically 2-24 hours). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by column chromatography to afford the desired biaryl amine.
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | N-Acetyl-L-prolinamide | Pd₂(dba)₃ (5) / Josiphos | DBU | Toluene | 100 | 18 | 92[11][12] |
| 2-Iodobenzonitrile | Morpholine | Pd₂(dba)₃ (5) / XPhos | DBU | Toluene | 100 | 18 | 85[11][12] |
| 4-Bromoacetophenone | N-Methylaniline | G3-Xantphos (5) | DBU | MeCN/PhMe | 140 | 1 | 79[13][14] |
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[8][15] This reaction is particularly useful as organozinc reagents can be prepared from a wide variety of precursors and often exhibit high functional group tolerance.[16]
Step 1: Preparation of the Organozinc Reagent A solution of this compound (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.05 equiv.) in hexanes is added dropwise, and the mixture is stirred for 30 minutes to facilitate Br-Li exchange.[15] In a separate flask, anhydrous zinc chloride (1.1 equiv.) is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared aryllithium solution is then transferred via cannula to the zinc chloride solution. The resulting mixture is allowed to warm to room temperature and stirred for 1 hour to form the organozinc reagent.
Step 2: Cross-Coupling Reaction In a separate flame-dried flask, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide coupling partner (1.0 equiv.) are dissolved in anhydrous THF under an inert atmosphere. The freshly prepared organozinc reagent is then added via cannula, and the reaction mixture is heated to reflux (around 65 °C) until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromobenzonitrile | Benzylzinc chloride | Ni(acac)₂ (2.5) / PPh₃ (10) | THF/NMP | 60 | 1 | 78[17] |
| Aryl Bromides (general) | Secondary alkylzinc halides | Pd(OAc)₂ (2) / CPhos (4) | THF | 80 | 12 | 70-95[18] |
Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[19][20] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the nitrile group itself is not a strong DMG, ortho-lithiation can be achieved through Br-Li exchange at low temperatures, followed by reaction with an electrophile.[21]
A solution of this compound (1.0 equiv.) in anhydrous THF is cooled to -100 °C under an inert atmosphere. A solution of n-butyllithium or sec-butyllithium (1.05 equiv.) in hexanes is added dropwise, and the mixture is stirred at this temperature for 20-30 minutes. The chosen electrophile (e.g., an aldehyde, ketone, or disulfide, 1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Workflow for the Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting the AMPK-p38 MAPK Signaling Pathway
Biaryl nitriles synthesized from this compound have shown promise as antihyperglycemic agents.[22] Some of these compounds have been found to act on the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) signaling pathway.[22] This pathway is a key regulator of glucose metabolism and cellular energy homeostasis.
AMPK acts as a cellular energy sensor.[6] When activated by low energy states (e.g., an increased AMP/ATP ratio), it initiates a cascade of events to restore energy balance.[13] One of its downstream effects is the activation of the p38 MAPK pathway, which in turn can influence glucose uptake.[14][23] The activation of this pathway can lead to the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake into cells and helping to lower blood glucose levels.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Regulation of glucose transport by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. MKK6/3 and p38 MAPK pathway activation is not necessary for insulin-induced glucose uptake but regulates glucose transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. cssp.chemspider.com [cssp.chemspider.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p38 MAPK in Glucose Metabolism of Skeletal Muscle: Beneficial or Harmful? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. AMP-activated protein kinase and muscle glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AMP-activated protein kinase activates p38 mitogen-activated protein kinase by increasing recruitment of p38 MAPK to TAB1 in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exercise activates AMPK signaling: Impact on glucose uptake in the skeletal muscle in aging [rehabiljournal.com]
Application Notes and Protocols: 3-Bromobenzonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobenzonitrile is a versatile and commercially available building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique electronic and structural features, possessing both a nucleophilic nitrile group and an electrophilic carbon-bromine bond, allow for diverse synthetic transformations. This positions this compound as a key intermediate in the synthesis of novel scaffolds for drug discovery and development, as heterocyclic moieties are prevalent in many pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including benzofurans, thiazoles, oxazoles, and triazoles, using this compound as a key precursor. The protocols are based on established palladium- and copper-catalyzed cross-coupling reactions, as well as click chemistry.
I. Palladium-Catalyzed Synthesis of 2-Aryl-3-cyanobenzofurans
The palladium-catalyzed intramolecular O-arylation of in situ-generated α-aroyl-α-(2-bromoaryl)acetonitriles provides an efficient one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans. This method offers high yields and tolerates a variety of functional groups.
Data Presentation: Synthesis of 2-(Het)aryl-3-cyanobenzofurans
| Entry | Aryl/Heteroaryl Group (Ar) | Product | Yield (%)[1] |
| 1 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-cyanobenzofuran | 85 |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-3-cyanobenzofuran | 82 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-cyanobenzofuran | 78 |
| 4 | 2-Thienyl | 2-(2-Thienyl)-3-cyanobenzofuran | 80 |
Experimental Protocol: One-Pot Synthesis of 2-(4-Methoxyphenyl)-3-cyanobenzofuran
-
To a solution of 2-(2-bromophenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile (1.0 mmol) in DMF (5 mL), add sodium hydride (2.0 equiv., 60% dispersion in mineral oil) and benzyl carbamate (2.0 mmol).
-
Stir the reaction mixture at 90 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the initial reaction, add CuI (10 mol %) and L-proline (20 mol %) to the reaction mixture.
-
Continue to heat the mixture at 90 °C for an additional 6–8 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-cyanobenzofuran.[1]
Experimental Workflow: Palladium-Catalyzed Benzofuran Synthesis
References
Application Notes and Protocols: Sonogashira Coupling of 3-Bromobenzonitrile
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[1][2][3] This powerful transformation is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a broad range of functional groups under mild reaction conditions.[3] The reaction is typically mediated by a dual catalytic system, employing a palladium complex and a copper(I) salt as a co-catalyst in the presence of an amine base.[2][4]
This document provides a detailed experimental procedure for the Sonogashira coupling of 3-Bromobenzonitrile with a terminal alkyne. The presence of the electron-withdrawing nitrile group on the aromatic ring activates the aryl bromide, generally promoting the initial oxidative addition step and facilitating the coupling reaction.[5]
Reaction Scheme
Experimental Protocol
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne such as phenylacetylene.
Materials and Equipment:
-
Reactants: this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]), Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Work-up Reagents: Diethyl ether (Et₂O) or Ethyl acetate (EtOAc), Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Celite®
-
Glassware: Schlenk flask or a two-neck round-bottom flask, condenser, magnetic stirrer and stir bar, septa, needles/syringes.
-
Atmosphere: Inert gas supply (Argon or Nitrogen) with a manifold.
-
Purification: Silica gel for flash column chromatography, appropriate solvents (e.g., Hexane/Ethyl Acetate mixture).
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a dry Schlenk flask.
-
Add this compound (1.0 mmol, 1.0 equiv), [Pd(PPh₃)₂Cl₂] (0.02-0.05 mmol, 2-5 mol%), and CuI (0.02-0.05 mmol, 2-5 mol%) to the flask.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.[4]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, 5 mL) via syringe.[6]
-
Add the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[1]
-
Stir the resulting mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise via syringe.[1][6]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive substrates or to increase the reaction rate, the mixture can be heated to 50-80 °C.[5]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[1]
-
Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues, washing the pad with additional solvent.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl (to remove the copper catalyst) and brine.[1][6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
Data Presentation
The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides. Note that activated bromides like this compound often react more efficiently than non-activated ones.[5]
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | RT | 3-5 | >90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (5) | THF | 60 | 12 | ~85-95 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (2) | Et₃N (3) | Toluene | 80 | 8 | ~90 |
| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (solvent) | Et₃N | Reflux | 1-3 | >90 |
Yields are representative and can vary based on the specific alkyne, purity of reagents, and precise reaction conditions.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1][2][3][4][5] The synthesis of arylamines, which are prevalent moieties in a vast array of pharmaceuticals and biologically active compounds, is frequently achieved using this methodology.[5]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromobenzonitrile. The nitrile group present on the aromatic ring is an important functional group in many pharmaceutical intermediates, making this transformation particularly relevant. The protocols and data presented herein are based on established methodologies for the amination of aryl bromides.[6][7][8]
Reaction Overview
The core of the Buchwald-Hartwig amination involves the coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1][9][10]
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key reaction parameters. The following sections detail the critical components and conditions.
Catalyst System: Palladium Precatalyst and Ligand
The choice of the palladium source and the phosphine ligand is crucial for achieving high yields and reaction efficiency. While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[6][7][9][11][12] The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the amination of aryl bromides, bulky and electron-rich phosphine ligands are often preferred.
Table 1: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | X-Phos | 1-10 | A versatile and highly active system for a broad range of amines.[6][11] |
| Pd₂(dba)₃ | BINAP | 1-5 | A classic bidentate ligand, effective for many amination reactions.[7] |
| Pd(OAc)₂ | RuPhos | 1-5 | Often used for challenging couplings and can be effective at lower temperatures. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 1-4 | Another highly active catalyst system.[8] |
Base
A stoichiometric amount of a base is required to deprotonate the amine, facilitating its coordination to the palladium center.[10] The choice of base can significantly impact the reaction rate and yield, and it should be selected based on the pKa of the amine and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are generally employed.
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Chemical Formula | Strength | Typical Equivalents | Notes |
| Sodium tert-butoxide | NaOt-Bu | Strong | 1.2 - 2.0 | A very common and effective base, but can be sensitive to certain functional groups.[5] |
| Potassium tert-butoxide | KOt-Bu | Strong | 1.2 - 2.0 | Similar in reactivity to NaOt-Bu.[6][11][12] |
| Cesium carbonate | Cs₂CO₃ | Moderate | 1.5 - 2.5 | A milder base, often used for substrates with base-sensitive functional groups.[7] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | Strong | 1.2 - 2.0 | Can be used to achieve proton tolerance.[1] |
Solvent
The choice of solvent is also critical for the success of the reaction. Anhydrous, aprotic solvents are typically used to prevent quenching of the base and deactivation of the catalyst.
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A widely used and effective solvent for many Buchwald-Hartwig reactions.[6][7][8] |
| Dioxane | 101 | Another common solvent, though its use is sometimes avoided due to safety concerns.[5][8][12] |
| Tetrahydrofuran (THF) | 66 | Can be used, but its lower boiling point may require longer reaction times or sealed-vessel conditions. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. These protocols should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve the desired yield and purity.
General Protocol for the Amination of this compound
This protocol describes the coupling of this compound with a generic amine (e.g., aniline) to form the corresponding 3-(arylamino)benzonitrile.
Materials and Reagents:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and X-Phos (0.04 eq, 4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
In a separate vial, dissolve the amine (1.2 eq) and NaOt-Bu (1.4 eq) in anhydrous toluene.
-
Add the amine/base solution to the reaction vessel dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(arylamino)benzonitrile.
Table 4: Example Reaction Conditions and Yield for the Synthesis of 3-(Phenylamino)benzonitrile
| This compound (eq) | Aniline (eq) | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 | 1.5 | 5 | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | ~69%[13] |
Note: The yield is based on a literature report for a similar reaction and may vary.
Visualizing the Experimental Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Safety Considerations
-
Low or No Conversion: This could be due to inactive catalyst, insufficient base, or the presence of oxygen or water in the reaction. Ensure all reagents are pure and the solvent is anhydrous. Degassing the solvent and maintaining a strict inert atmosphere is crucial.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be minimized by adjusting the ligand, base, or reaction temperature.
-
Safety: Many of the reagents used in the Buchwald-Hartwig amination are hazardous. Palladium catalysts can be toxic, and strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Solvents like toluene and dioxane are flammable.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of 3-(arylamino)benzonitriles, which are valuable intermediates in the development of new therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Heck Reaction of 3-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry and materials science due to its broad functional group tolerance and reliability. This document provides detailed application notes and protocols for the Heck reaction of 3-Bromobenzonitrile, a versatile building block in medicinal chemistry. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers, facilitating the efficient synthesis of various cinnamic acid derivatives and other vinylated compounds.
Data Presentation: Exemplary Heck Reaction Conditions for this compound and Analogs
The following table summarizes various reported conditions for the Heck reaction of this compound and closely related aryl bromides with different alkenes. These examples showcase the impact of catalyst, ligand, base, and solvent choice on reaction outcomes and provide a valuable starting point for reaction optimization.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | ~85¹ |
| 2 | This compound | n-Butyl Acrylate | Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2) | DMAc | 120 | <3 | >95² |
| 3 | 4-Bromobenzonitrile | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ (2) | DMA | 120 | - | High³ |
| 4 | Bromobenzene | Styrene | Pd(OAc)₂ (0.1) | PPh₃ (0.4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | 80[2] |
| 5 | Bromobenzene | Methyl Acrylate | Pd/C | None | Na₂CO₃ / Et₃N | NMP | 140 | 1 | 95[3] |
| 6 | 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | 97[4] |
¹ Yield estimated based on similar reactions. ² Near-quantitative conversion observed.[5] ³ High conversion reported.
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of this compound with Styrene
This protocol is a representative procedure adapted from known Heck reactions of aryl bromides with styrene.[2]
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.01 mmol, 1 mol%), and Triphenylphosphine (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add DMF and deionized water (e.g., 4:1 v/v, 5 mL total).
-
To the stirred mixture, add Potassium Carbonate (2.0 mmol, 2.0 equiv.) followed by Styrene (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-(2-phenylvinyl)benzonitrile.
Protocol 2: High-Efficiency Heck Reaction of this compound with n-Butyl Acrylate
This protocol is adapted from a highly efficient method developed for the Heck reaction of aryl bromides with n-butyl acrylate.[5]
Materials:
-
This compound
-
n-Butyl Acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) - Precursor for in-situ ligand generation
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.0025 mmol, 0.25 mol%), IMes·HCl (0.005 mmol, 0.5 mol%), and Cesium Carbonate (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous DMAc (3 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the stirred suspension.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 120 °C in a preheated oil bath.
-
The reaction is typically complete in under 3 hours. Monitor by GC-MS for the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield butyl (E)-3-(3-cyanophenyl)acrylate.
Visualizations
Caption: A generalized workflow for the Heck reaction of this compound.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Palladium-Catalyzed Atroposelective Kinetic C-H Olefination and Allylation for the Synthesis of C-B Axial Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sctunisie.org [sctunisie.org]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromobenzonitrile in the Synthesis of Pharmaceutical Intermediates
For Immediate Release
Shanghai, China – December 14, 2025 – In the landscape of pharmaceutical development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromobenzonitrile, a readily available aromatic compound, has emerged as a crucial intermediate in the construction of a diverse array of pharmaceutical scaffolds. Its unique electronic and structural properties make it an ideal substrate for a variety of powerful cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds that are central to the architecture of many modern therapeutics, particularly in the fields of oncology and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These notes are intended for researchers, scientists, and drug development professionals to facilitate the practical application of this versatile reagent in their synthetic endeavors.
Core Applications of this compound in Pharmaceutical Synthesis
This compound serves as a linchpin in the synthesis of biaryl and N-aryl compounds, which are prevalent motifs in a multitude of drug candidates. The electron-withdrawing nature of the nitrile group activates the aryl bromide for oxidative addition in palladium-catalyzed cycles, while the nitrile itself can be further elaborated into other functional groups such as amines or carboxylic acids.
Key therapeutic areas where intermediates derived from this compound are relevant include:
-
Oncology: As a precursor to inhibitors of key signaling pathways, such as Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K), which are critical targets in cancer therapy.
-
Inflammatory Diseases: In the synthesis of molecules targeting inflammatory pathways.
-
Antiviral and Antibacterial Agents: As a scaffold for various heterocyclic compounds with antimicrobial properties.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for two of the most powerful and widely used reactions involving this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylbenzonitriles
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent substrate for this reaction, leading to the formation of 3-arylbenzonitriles, which are key intermediates for various pharmaceuticals.
Protocol 1: Synthesis of 3-(4-Methylphenyl)benzonitrile
This protocol describes the synthesis of 3-(4-methylphenyl)benzonitrile from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 182 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), potassium phosphate tribasic (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add anhydrous toluene (5 mL) and water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Intermediate Product | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-(4-Methylphenyl)benzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 | >98 |
Buchwald-Hartwig Amination: Synthesis of 3-(Arylamino)benzonitriles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of N-aryl anilines and related compounds, which are common substructures in pharmaceuticals.
Protocol 2: Synthesis of 3-(Morpholino)benzonitrile
This protocol outlines the synthesis of 3-(morpholino)benzonitrile from this compound and morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol, 182 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data:
| Intermediate Product | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-(Morpholino)benzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 | >98 |
Visualization of Synthetic Pathways and Biological Relevance
To further illustrate the utility of this compound, the following diagrams depict a generalized experimental workflow for its use in cross-coupling reactions and the signaling pathways of key drug targets that can be accessed through its derivatives.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility in robust and scalable cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers to leverage the synthetic potential of this compound in the discovery and development of novel therapeutics. As the demand for targeted therapies continues to grow, the strategic application of such key intermediates will remain a critical component of successful drug development programs.
Application Notes and Protocols for the Synthesis of Liquid Crystal Materials Using 3-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of calamitic liquid crystals utilizing 3-Bromobenzonitrile as a key starting material. The focus is on the synthesis of 4'-alkoxy-[1,1'-biphenyl]-3-carbonitrile derivatives, a class of compounds known for their liquid crystalline properties.
Introduction
This compound is a versatile building block in the synthesis of complex organic molecules. In the field of liquid crystal materials, its rigid structure and the presence of a reactive bromine atom and a polar nitrile group make it an excellent precursor for the construction of mesogenic cores. The nitrile group, in particular, contributes to the strong dipole moment often required for desirable dielectric anisotropy in liquid crystal displays. The primary synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to form a biphenyl core, a common structural motif in calamitic (rod-shaped) liquid crystals.
Applications in Liquid Crystal Synthesis
The primary application of this compound in this context is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Specifically, it can be coupled with various arylboronic acids to introduce a second phenyl ring, thereby forming the biphenyl core structure essential for liquid crystallinity. By varying the substituents on the arylboronic acid, such as alkoxy chains of different lengths, the mesomorphic properties of the final liquid crystal can be systematically tuned. This allows for the synthesis of materials with specific clearing points, mesophase ranges, and other physical properties tailored for various applications, including displays, sensors, and other electro-optic devices.
Synthetic Pathway and Experimental Workflow
The synthesis of 4'-alkoxy-[1,1'-biphenyl]-3-carbonitrile from this compound typically follows a two-step process, beginning with the synthesis of the required 4-alkoxyphenylboronic acid, followed by the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Synthesis of 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid from 3-Bromobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed, two-step synthetic protocol for the preparation of 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-Bromobenzonitrile and (4-(methoxycarbonyl)phenyl)boronic acid to yield the biphenyl intermediate, Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate. Subsequent hydrolysis of the methyl ester furnishes the desired carboxylic acid. This protocol offers a robust and efficient methodology for accessing this class of compounds.
Overall Synthetic Scheme
The synthesis of 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid is accomplished in two sequential steps as illustrated below.
Caption: Overall synthetic workflow for 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
The initial step involves the formation of the biphenyl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for constructing carbon-carbon bonds between aryl halides and organoboron compounds.[1]
Experimental Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), and Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous dioxane and water (4:1 v/v, 5 mL) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate.
Quantitative Data
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₇H₄BrN | 182.02 | 1.0 |
| (4-(methoxycarbonyl)phenyl)boronic acid | C₈H₉BO₄ | 179.96 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.02 |
| SPhos | C₂₇H₃₃OP | 412.52 | 0.04 |
| K₃PO₄ | K₃PO₄ | 212.27 | 2.0 |
| Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate | C₁₅H₁₁NO₂ | 237.25 | - |
Typical yields for this reaction are in the range of 80-95%.
Step 2: Hydrolysis of Methyl Ester
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.[2] This saponification reaction is a standard transformation in organic synthesis.
Experimental Protocol
-
Dissolve Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate (1.0 mmol, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 8 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid.
Quantitative Data
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate | C₁₅H₁₁NO₂ | 237.25 | 1.0 |
| LiOH·H₂O | H₂LiO₂ | 41.96 | 2.0 |
| 3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | C₁₄H₉NO₂ | 223.23 | - |
Typical yields for the hydrolysis step are generally high, often exceeding 90%.
Experimental Workflow Visualization
The following diagram provides a visual representation of the key steps in the experimental workflow.
Caption: Detailed experimental workflow for the synthesis.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Methyl 3'-cyano-[1,1'-biphenyl]-4-carboxylate:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 8.4 Hz, 2H), 7.88 (t, J = 1.6 Hz, 1H), 7.82 (dt, J = 7.7, 1.4 Hz, 1H), 7.71 (d, J = 8.4 Hz, 2H), 7.64 (dt, J = 7.8, 1.3 Hz, 1H), 7.57 (t, J = 7.7 Hz, 1H), 3.96 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.6, 144.5, 138.8, 132.8, 131.5, 130.8, 130.3, 129.8, 129.6, 127.2, 118.6, 112.8, 52.3.
-
MS (ESI): m/z 238.08 [M+H]⁺.
3'-Cyano-[1,1'-biphenyl]-4-carboxylic acid:
-
Appearance: White to off-white powder.[3]
-
Molecular Formula: C₁₄H₉NO₂[4]
-
Melting Point: 263-266 °C[3]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.15 (br s, 1H), 8.21 (t, J = 1.6 Hz, 1H), 8.08 (d, J = 8.4 Hz, 2H), 8.01 (dt, J = 7.8, 1.3 Hz, 1H), 7.88 (d, J = 8.4 Hz, 2H), 7.83 (dt, J = 7.8, 1.3 Hz, 1H), 7.69 (t, J = 7.8 Hz, 1H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.1, 143.9, 139.1, 133.0, 131.8, 130.6, 130.0, 129.6, 127.0, 118.8, 112.2.
-
MS (ESI): m/z 222.05 [M-H]⁻.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
This compound is a toxic and irritant compound.
-
Use caution when working with strong acids and bases.
-
Always perform reactions in a well-ventilated area.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Bromobenzonitrile Suzuki Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low yields in the Suzuki coupling of 3-Bromobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired biaryl nitrile product. What are the most common initial checks I should perform?
A: Low yields in the Suzuki coupling of this compound can often be traced back to several key factors. Before delving into extensive optimization, it is crucial to verify the following:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure that your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.[1][2]
-
Reagent Quality: The purity of your starting materials is paramount. This compound should be pure, and the boronic acid or its ester derivative should be free of significant impurities. Boronic acids, in particular, can be prone to dehydration, forming boroxines, which can impact the reaction rate.[2]
-
Solvent Degassing: Solvents can contain dissolved oxygen, which can poison the catalyst.[2] It is essential to degas all solvents immediately before use, either by sparging with an inert gas for an extended period or by using the freeze-pump-thaw method.
Q2: I've confirmed my setup is inert and my reagents are pure, but the yield is still low. What are the next steps in troubleshooting?
A: If the initial checks do not resolve the low yield issue, a systematic optimization of the reaction parameters is necessary. The key variables to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. It is advisable to vary one parameter at a time to understand its specific effect on the reaction outcome.
Q3: I suspect a side reaction is consuming my starting material. What are the likely side reactions and how can I identify them?
A: Several side reactions can compete with the desired cross-coupling, leading to a diminished yield. The most common include:
-
Dehalogenation: The this compound can be reduced to benzonitrile. This can be identified by GC-MS or NMR analysis of the crude reaction mixture, looking for the mass or signals corresponding to the benzonitrile byproduct.[3]
-
Protodeboronation: The boronic acid can react with residual water or other protic sources to be converted back to the corresponding arene. This is especially prevalent with electron-rich or heteroaromatic boronic acids.[4]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.
To minimize these side reactions, ensure a strictly inert atmosphere, use dry solvents, and choose a base that is not overly strong or nucleophilic.[4]
Q4: How does the choice of palladium catalyst and ligand affect the Suzuki coupling of this compound?
A: The catalyst and ligand combination is critical for a successful Suzuki coupling. The electron-withdrawing nature of the nitrile group in this compound can influence the electronics of the palladium center during the catalytic cycle.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ require the addition of a phosphine ligand.
-
Ligands: The choice of phosphine ligand can significantly impact the reaction. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition and reductive elimination steps, which can be challenging for some substrates.[5] For sterically hindered couplings, these specialized ligands can be particularly beneficial.[4]
Q5: What is the role of the base in this reaction, and which bases are most suitable for the Suzuki coupling of this compound?
A: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[6] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can also influence the prevalence of side reactions.
-
Common Bases: A range of bases can be used, with varying strengths and solubilities. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[7]
-
Base Strength: For substrates that are sensitive to strong bases, milder options like K₂CO₃ or even weaker bases may be preferable to prevent degradation. For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to achieve a reasonable reaction rate.
-
Solubility: The solubility of the base in the reaction medium is also important. In biphasic solvent systems (e.g., toluene/water), the base is typically dissolved in the aqueous phase.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Yield of 3-Phenylbenzonitrile
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 52 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | 92 |
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.
Table 2: Influence of Base and Solvent on the Yield of 3-Phenylbenzonitrile
| Entry | Base (2 equiv) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 78 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 85 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 90 |
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), 5 mL solvent, 12 h.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₂CO₃, 2.0-3.0 eq) and the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimizing Catalyst Selection for 3-Bromobenzonitrile Cross-Coupling
Welcome to the technical support center for the cross-coupling of 3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound showing low conversion?
A1: Low conversion with this compound in Suzuki-Miyaura coupling can be attributed to several factors. The electron-withdrawing nature of the nitrile group can influence the oxidative addition step. Additionally, issues such as catalyst deactivation, inappropriate base or solvent selection, and the quality of the boronic acid reagent are common culprits. It is recommended to meticulously review your catalyst system, ensure anhydrous and anaerobic reaction conditions, and verify the integrity of your reagents.[1]
Q2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?
A2: Homocoupling is often promoted by the presence of oxygen, which facilitates the oxidative coupling of the boronic acid. To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] Employing a milder base or altering the solvent system can also disfavor this pathway. Slow addition of the boronic acid to the reaction mixture can also be beneficial.[1]
Q3: During my Buchwald-Hartwig amination of this compound, I am observing significant debromination of the starting material. What is the cause and how can it be prevented?
A3: Debromination (hydrodehalogenation) is a frequent side reaction in palladium-catalyzed couplings.[1] This can be influenced by the choice of phosphine ligand, the presence of water or other protic sources, and elevated reaction temperatures. To mitigate debromination, consider using a bulkier ligand, ensuring strictly anhydrous conditions, and potentially lowering the reaction temperature. The selection of the base is also critical; switching to a non-hydroxide base such as Cs₂CO₃ or K₃PO₄ may prove advantageous.[1]
Q4: What is the impact of the nitrile group on the cross-coupling of this compound?
A4: The nitrile group is strongly electron-withdrawing, which can make the aryl C-Br bond more susceptible to oxidative addition by the palladium catalyst. This can be advantageous; however, the nitrile functionality can also potentially coordinate to the metal center, which may necessitate careful ligand selection to avoid catalyst inhibition.[2]
Q5: Are there any general recommendations for starting a cross-coupling reaction with this compound?
A5: A good starting point for optimization is to use a common palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.[2] The choice of ligand, base, and solvent is highly dependent on the specific coupling reaction. For Suzuki-Miyaura reactions, a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water or toluene/water is a common starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu with a bulky biarylphosphine ligand in a solvent like toluene or dioxane is often effective.
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst is of high quality and has been stored correctly under an inert atmosphere. - Consider using a pre-activated or air-stable precatalyst. - Catalyst poisoning can occur; ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Inefficient Oxidative Addition | - While the electron-withdrawing nitrile group on this compound should facilitate oxidative addition, steric hindrance from bulky ligands could be an issue. - If using a particularly bulky ligand and observing low reactivity, consider a less sterically demanding ligand. |
| Poor Transmetalation (Suzuki-Miyaura) | - Ensure the base is appropriate for activating the boronic acid.[2] - The addition of water can sometimes be beneficial for the transmetalation step.[2] - Consider converting the boronic acid to a more reactive trifluoroborate salt.[2] |
| Difficult Reductive Elimination | - Steric congestion around the palladium center can hinder reductive elimination. A change in ligand may be required to facilitate this final step. |
| Incorrect Reaction Temperature | - Cross-coupling reactions are often sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if decomposition is observed, the temperature should be lowered. |
Problem: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | - Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. - Consider using a milder base. |
| Hydrodehalogenation (Debromination) | - Presence of water or other protic impurities. - Certain phosphine ligands can promote this side reaction. - β-hydride elimination from certain intermediates.[2] | - Use anhydrous solvents and reagents. - Select ligands that favor reductive elimination. - Use a non-protic solvent. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high. - Prolonged reaction time. | - Lower the reaction temperature. - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid over-running the reaction.[2] |
Data Presentation: Catalyst System Comparison for Aryl Bromide Cross-Coupling
The following tables provide a summary of catalyst systems commonly used for the cross-coupling of aryl bromides. While not all data is specific to this compound, it serves as a strong starting point for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | A robust system for many aryl bromides. |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90-100 | 80-95 | A classic catalyst, readily available. |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80-90 | 85-98 | Effective for a wide range of substrates. |
| [PdCl(allyl)]₂ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | >95 | Highly active catalyst system. |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 90-99 | Excellent for a broad scope of amines. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 85-95 | A milder base can be used with this ligand. |
| G3-XPhos Palladacycle | - | K₂CO₃ | t-AmylOH | 100 | >90 | An air-stable and highly active precatalyst. |
Table 3: Heck Coupling of Aryl Bromides with n-Butyl Acrylate
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 80-90 | A standard and cost-effective system.[3] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 85-95 | Tri(o-tolyl)phosphine can improve yields. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | >90 | A highly active phosphapalladacycle. |
Table 4: Sonogashira Coupling of Aryl Bromides
| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT - 60 | 85-98 | A widely used and reliable method. |
| Pd(OAc)₂ | XPhos | - | Cs₂CO₃ | Dioxane | 80-100 | >90 | Copper-free conditions are possible. |
| Pd/C | - | CuI | K₂CO₃ | DMF | 100 | 80-90 | A heterogeneous catalyst option. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under a positive pressure of inert gas, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction for 12-24 hours or until completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Heck Coupling of this compound with an Alkene
This protocol is adapted from a procedure for a similar substrate, 3-bromo-2-(bromomethyl)benzonitrile.[3]
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the this compound.
-
Stir the mixture at room temperature for 10 minutes for catalyst pre-formation.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) followed by the alkene (e.g., n-butyl acrylate, 1.2 equiv.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for 12-24 hours by TLC or GC-MS.[3]
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
Improving the solubility of 3-Bromobenzonitrile in reaction mixtures
Welcome to the technical support center for 3-Bromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in chemical reactions, with a specific focus on improving its solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a white to light yellow crystalline solid.[1] Key properties include:
-
Melting Point: 38-40 °C[2]
-
Water Solubility: Very low, approximately 0.2 g/L.[3]
-
Appearance: Crystalline mass, crystals, or crystalline powder.[3]
Understanding these properties is crucial for handling and dissolving the compound effectively. Its low melting point means it can sometimes "oil out" if a reaction mixture is heated without being fully dissolved.
Q2: In which common organic solvents is this compound soluble?
Troubleshooting Guide: Improving the Solubility of this compound
This guide addresses common issues encountered when dissolving this compound in reaction mixtures.
Issue 1: this compound is not dissolving at room temperature.
-
Possible Cause: The chosen solvent may have low solvating power for this compound at ambient temperature.
-
Troubleshooting Steps:
-
Gentle Heating: Carefully warm the mixture. Given its low melting point (38-40 °C), even slight warming can significantly increase the rate of dissolution and solubility. Use a water bath for better temperature control.
-
Solvent Selection: If heating is not desirable or ineffective, consider switching to a more appropriate solvent. Polar aprotic solvents are often good choices. Refer to the solvent selection table below.
-
Sonication: Use an ultrasonic bath to provide energy for dissolution without significant heating.
-
Issue 2: The compound "oils out" upon heating.
-
Possible Cause: The temperature of the reaction mixture has exceeded the melting point of this compound before it has fully dissolved.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add a small amount of additional solvent to decrease the concentration and facilitate dissolution at a lower temperature.
-
Pre-dissolve: Dissolve the this compound completely in a small amount of a good solvent at room temperature before adding it to the main reaction mixture. Ensure this solvent is compatible with your reaction conditions.
-
Slower Heating: Increase the temperature of the reaction mixture more gradually to allow for complete dissolution before the melting point is reached.
-
Issue 3: The compound precipitates out of solution during the reaction.
-
Possible Cause:
-
The reaction temperature has decreased.
-
The polarity of the solvent mixture has changed due to the addition of other reagents.
-
The concentration of this compound has exceeded its solubility limit under the current conditions.
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure consistent heating and stirring throughout the reaction.
-
Solvent Mixture: Consider using a co-solvent system to maintain solubility. For example, in Suzuki reactions, a mixture of toluene and a more polar solvent like ethanol or THF can be effective.
-
Higher Dilution: Run the reaction at a higher dilution by increasing the total solvent volume.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Estimated Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often used in cross-coupling reactions. |
| Dimethyl Sulfoxide (DMSO) | High | Can be difficult to remove after reaction. | |
| Acetonitrile (MeCN) | Moderate to High | A common solvent for a variety of organic reactions. | |
| Tetrahydrofuran (THF) | Moderate | Good general-purpose solvent. | |
| Dioxane | Moderate | Frequently used in Suzuki and Buchwald-Hartwig reactions.[4] | |
| Polar Protic | Methanol (MeOH) | Moderate | |
| Ethanol (EtOH) | Moderate | Often used as a co-solvent with water or toluene in Suzuki reactions.[5] | |
| Isopropanol (IPA) | Low to Moderate | ||
| Nonpolar | Toluene | Low to Moderate | Solubility increases significantly with heating. Commonly used in Buchwald-Hartwig aminations. |
| Dichloromethane (DCM) | Low to Moderate | ||
| Hexanes/Heptanes | Very Low | Generally not a suitable solvent. |
Disclaimer: This table is based on general principles of solubility and data from analogous compounds. It is recommended to perform a small-scale solubility test for your specific application.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction using this compound.
-
Reagent Preparation: In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a suitable solvent or solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base.
-
Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water and an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a general guideline for a Buchwald-Hartwig amination reaction using this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1 equivalent), the desired amine (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%).
-
Base and Solvent Addition: Add a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equivalents) and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: 3-Bromobenzonitrile Reaction Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing byproducts from reactions involving 3-Bromobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in cross-coupling reactions with this compound?
A1: In typical cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the most prevalent byproducts include:
-
Homocoupling products: These result from the self-coupling of the starting materials, for example, the formation of biphenyl from the boronic acid in a Suzuki reaction. This is often exacerbated by the presence of oxygen.[1]
-
Unreacted starting materials: Incomplete reactions can leave residual this compound and the other coupling partner in the product mixture.
-
Dehalogenated products: The bromine atom on this compound can be replaced by a hydrogen atom, leading to the formation of benzonitrile.
-
Solvent- and base-related impurities: Byproducts can also arise from the degradation or side reactions of the solvent and base used in the reaction.
Q2: How can I minimize the formation of homocoupling byproducts in a Suzuki-Miyaura reaction?
A2: To reduce the formation of homocoupling byproducts, it is crucial to thoroughly degas the reaction mixture to remove oxygen, as its presence can promote this side reaction.[1] Additionally, optimizing the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can significantly improve the selectivity for the desired cross-coupled product.
Q3: What are the best methods for removing residual palladium catalyst from my product?
A3: Residual palladium can often be effectively removed by treating the crude product solution with activated carbon or by using specialized palladium scavenger resins. After treatment, the adsorbent is removed by filtration through a pad of celite. It is advisable to use the minimum amount of adsorbent necessary to avoid non-specific binding and loss of the desired product.
Q4: My product is an oil. How can I effectively purify it?
A4: For oily products, column chromatography is a highly effective purification method. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation. A typical eluent system for products from this compound reactions is a mixture of petroleum ether and dichloromethane.[1]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound.
Troubleshooting Guides
Issue 1: Presence of Unreacted this compound in the Final Product
Troubleshooting Workflow
Caption: Workflow for removing unreacted this compound.
Detailed Steps:
-
Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with water. This compound has some solubility in organic solvents and can be partially removed in this step.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted this compound. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, will typically elute the less polar this compound before the more polar cross-coupled product.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a very effective final purification step. The choice of solvent is crucial and should be determined experimentally.
Issue 2: Contamination with Homocoupling Byproducts
Troubleshooting Workflow
Caption: Workflow for removing homocoupling byproducts.
Detailed Steps:
-
Column Chromatography: Homocoupling byproducts often have polarities similar to the desired product, making separation challenging. Careful optimization of the eluent system is necessary. A shallow gradient and careful fraction collection are key.
-
Preparative HPLC: For separations that are difficult to achieve by standard column chromatography, preparative HPLC can offer higher resolution and is a powerful tool for isolating the desired product in high purity.
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Reaction
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Phase Separation: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Solid Product by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki Coupling Product
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Notes |
| Column Chromatography | 85 | >98 | 90 | Eluent: Petroleum ether/Dichloromethane (20:1).[1] |
| Recrystallization | 90 | >99 | 85 | Solvent: Methanol/Hexanes.[2] |
Table 2: Typical Yields for Cross-Coupling Reactions of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Product | Yield (%) |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 99 |
| Bromobenzene | Biphenyl | 99 |
| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 |
Data sourced from a study on Pd-iminophosphine complexes in Suzuki cross-coupling reactions.
References
Technical Support Center: Purification of Crude 3-Bromobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromobenzonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. A frequent method for its synthesis is the Sandmeyer reaction, starting from 3-aminobenzonitrile.[1][2][3] Potential impurities may include:
-
Unreacted starting materials: Residual 3-aminobenzonitrile.
-
Byproducts from diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.
-
Hydrolysis products: 3-Bromobenzamide or 3-bromobenzoic acid, which can form if water is present during the reaction or purification, particularly under acidic or basic conditions.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q2: My purified this compound is slightly yellow. How can I remove the color?
A2: A slight yellow color can often be attributed to trace impurities. Several methods can be employed to decolorize the product:
-
Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
-
Vacuum distillation: Distilling the compound at a reduced pressure can effectively separate it from less volatile colored impurities.[4][5]
-
Column chromatography: Passing the compound through a silica gel plug with an appropriate solvent can remove colored polar impurities.
Q3: I am observing a new spot on my TLC plate after leaving my purified this compound in the solvent for an extended period. What could be the cause?
A3: This is likely due to the slow hydrolysis of the nitrile group to the corresponding amide (3-bromobenzamide) or carboxylic acid (3-bromobenzoic acid). This process can be catalyzed by trace amounts of acid or base in your solvent or on your TLC plate. It is advisable to work up and purify the product promptly and store it in a dry environment.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the primary purification techniques for this compound: recrystallization, distillation, and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound, which typically appears as a white to light yellow crystalline solid with a melting point of 38-40 °C.[6][7]
Problem: Low or no crystal formation upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| Inappropriate solvent choice. | The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility when hot and low solubility when cold. Common single solvents for aromatic nitriles are ethanol or isopropanol. Mixed solvent systems like ethanol/water or hexane/ethyl acetate can also be effective.[8][9] |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[10] |
Problem: The product oils out instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a mixed solvent system. |
| High concentration of impurities. | The impurities may be lowering the melting point of your compound. Try a preliminary purification by passing a concentrated solution of the crude product through a short plug of silica gel before recrystallization. |
| Solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture and try to induce crystallization by scratching or seeding while cooling slowly. |
Distillation
With a boiling point of 225 °C at atmospheric pressure, vacuum distillation is often preferred for purifying this compound to prevent potential decomposition at high temperatures.[6][7]
Problem: Bumping or unstable boiling during vacuum distillation.
| Possible Cause | Solution |
| Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the stirring is vigorous enough. |
| Pressure fluctuations. | Ensure all joints in the distillation apparatus are well-sealed with appropriate vacuum grease. Check the vacuum pump for consistent performance. |
Problem: Product solidifies in the condenser.
| Possible Cause | Solution | | The melting point of this compound (38-40 °C) is close to the temperature of the cooling water. | Use a water jacket with flowing warm water or wrap the condenser with a heating tape set to a low temperature (around 45-50 °C) to prevent solidification. |
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. A common mobile phase for compounds of similar polarity is a gradient of ethyl acetate in hexane.[11][12][13] Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.[14] |
| Column was overloaded. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Problem: The product appears to be degrading on the column.
| Possible Cause | Solution |
| Silica gel is acidic and can cause hydrolysis of the nitrile. | Deactivate the silica gel by pre-eluting the column with the mobile phase containing a small amount of a non-nucleophilic base, such as 1% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
Quantitative Data Summary
| Purification Technique | Parameter | Value/Range | Notes |
| Recrystallization | Suitable Solvents | Ethanol, Isopropanol, Ethanol/Water, Hexane/Ethyl Acetate | The choice of solvent depends on the impurities present.[8][9] |
| Solvent Ratio | Minimum amount of hot solvent to dissolve the crude product | Using excess solvent will significantly reduce the yield.[10] | |
| Vacuum Distillation | Boiling Point (approx.) | ~100-120 °C at 10 mmHg | This is an estimated range. The exact boiling point will depend on the vacuum achieved. Use a nomograph to estimate the boiling point at a given pressure.[4][5] |
| Pressure Range | 1-20 mmHg | A lower pressure reduces the required temperature, minimizing the risk of decomposition.[4] | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Neutral alumina can be used if the compound is sensitive to acid. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) | The optimal gradient should be determined by TLC analysis.[11][12][13] |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask). Add a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The forerun, which may contain lower-boiling impurities, should be discarded.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Allow the apparatus to cool completely before venting to atmospheric pressure.
Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. This compound [nanfangchem.com]
- 7. This compound 99 6952-59-6 [sigmaaldrich.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. Chromatography [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
Technical Support Center: Managing Catalyst Deactivation in 3-Bromobenzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing catalyst deactivation during cross-coupling reactions involving 3-Bromobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki or cyanation reactions involving this compound, common deactivation pathways include:
-
Catalyst Poisoning: Cyanide ions, if present in excess during cyanation reactions, can irreversibly bind to the palladium center, forming inactive complexes like [(CN)4Pd]2-.[1][2]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen, which inhibits their ability to coordinate with the palladium catalyst.[3]
-
Palladium Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, particularly at high temperatures or with insufficient ligand concentration.[3]
-
Coke Formation: At elevated temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[4]
Q2: Why is my cyanation reaction with this compound failing or giving low yields?
A2: Cyanation reactions are notoriously sensitive to catalyst deactivation by the cyanide source itself.[1][5] Excess cyanide in the reaction mixture can poison the palladium catalyst.[2] To mitigate this, strategies that maintain a low concentration of free cyanide are often employed, such as using less soluble cyanide salts like Zn(CN)₂ or alternative cyanide sources like K₄[Fe(CN)₆].[1] The use of rigorously anhydrous conditions is also crucial, as moisture can hydrolyze cyanide salts.[2]
Q3: Can the palladium catalyst be regenerated and reused after a reaction with this compound?
A3: Yes, catalyst regeneration is possible, particularly for heterogeneous catalysts. A common method involves a three-step procedure:
-
Thermal treatment in an inert atmosphere to remove volatile carbon-containing materials.
-
Oxidation in an oxygen-containing atmosphere to burn off remaining carbonaceous deposits.
-
Rapid cooling to preserve catalyst activity.[6] For homogeneous catalysts, recovery and reuse can be achieved through techniques like organic solvent nanofiltration, which separates the catalyst from the reaction mixture for subsequent use.[7]
Q4: How does the choice of ligand affect catalyst stability in this compound reactions?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-donating phosphine ligands, such as those from the Buchwald family, can enhance catalyst stability and activity, particularly for challenging substrates.[8] An appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) is essential to prevent the palladium center from becoming coordinatively unsaturated and prone to aggregation.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Conversion
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Q: Is your palladium precatalyst old or improperly stored?
-
Q: Are you using a Pd(II) precatalyst?
-
A: Pd(II) sources require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not start. Ensure your reaction conditions promote this reduction or use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3]
-
-
-
Reagent Quality and Reaction Conditions:
-
Q: Have you thoroughly degassed your solvent and reaction mixture?
-
Q: Is your boronic acid (in Suzuki coupling) fresh?
-
A: Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acids. For improved stability, consider using pinacol esters or potassium aryltrifluoroborates.[3]
-
-
Q: Is the base appropriate and of high purity?
-
A: The choice and quality of the base are critical for activating the boronic acid in Suzuki couplings.[3] Ensure the base is pure and consider screening different bases if the reaction is sluggish.
-
-
Problem 2: Catalyst Turns Black (Palladium Black Formation)
-
Q: What does it mean when my reaction turns black?
-
A: The formation of a black precipitate often indicates the agglomeration of the Pd(0) catalyst into inactive palladium black.[8]
-
-
Q: How can I prevent the formation of palladium black?
-
A:
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1.[3]
-
Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, promoting catalyst decomposition.[3]
-
Optimize Temperature: Excessive heat can accelerate catalyst decomposition.[3] If possible, run the reaction at a lower temperature.
-
-
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki Coupling of Aryl Bromides
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[3] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition.[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Common Palladium Precatalysts and Ligands
| Palladium Precatalyst | Common Ligands | Applications/Notes |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald ligands | Versatile Pd(II) source. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Pd(0) source, can degrade on storage.[3] |
| Pd(PPh₃)₄ | - (already contains ligand) | Pre-formed Pd(0) source. |
| Pd(dppf)Cl₂ | - (already contains ligand) | Often used for Suzuki and cyanation reactions. |
Experimental Protocols
Example Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the solvent (e.g., a degassed mixture of toluene and water).
-
-
Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle for a generic cross-coupling reaction with key points of catalyst deactivation.
Caption: A troubleshooting workflow for diagnosing a failed this compound cross-coupling reaction.
Caption: Logical relationships between reaction components and potential issues in cross-coupling reactions.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst deactivation [ouci.dntb.gov.ua]
- 5. reddit.com [reddit.com]
- 6. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 7. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
Effect of base and solvent on 3-Bromobenzonitrile reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobenzonitrile. The information is designed to address specific issues encountered during common reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and cyanations.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield or failing completely. What are the primary causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki-Miyaura coupling reactions is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it needs to be reduced in-situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
Poor Reagent Quality: The purity of your reagents is critical. Boronic acids can degrade over time, and the purity of the base and solvent can significantly impact the reaction. Use fresh, high-purity reagents.
-
Suboptimal Base or Solvent: The choice of base and solvent are often interdependent. For Suzuki-Miyaura reactions of bromobenzonitriles, aqueous conditions with a base like K₂CO₃ have been shown to be effective.[1] If you are using organic solvents, a common system is a mixture of toluene and water.[2] Screening different base and solvent combinations may be necessary to find the optimal conditions for your specific substrate.
-
Low Reaction Temperature: While some Suzuki reactions can proceed at room temperature, others require heating to achieve a reasonable reaction rate. If your reaction is sluggish, consider increasing the temperature, typically to 80-110 °C.[2]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing low conversion. What should I investigate?
A2: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, base, and solvent.
-
Ligand Choice: The choice of phosphine ligand is crucial. For aryl bromides, bulky, electron-rich phosphine ligands are often required. For the coupling of aryl bromides with various amines, ligands such as t-BuXPhos and TrixiePhos have been shown to give high conversion rates.[3]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require a higher reaction temperature.
-
Solvent Effects: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene has been identified as an effective solvent for the Buchwald-Hartwig amination of aryl bromides, leading to high conversion rates.[3][4] 1,4-Dioxane is another suitable option.[3][4]
-
Catalyst Poisoning: The nitrile group on this compound or other functional groups on your amine coupling partner could potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this by sterically shielding the metal center.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.
-
Cyanation: The bromine atom can be substituted with a cyanide group to form a dinitrile.
-
Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.[5]
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes, this compound is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Q3: How can I monitor the progress of my reaction with this compound?
A3: The progress of your reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative data on the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Data Presentation
The following tables summarize the effect of base and solvent on the efficiency of common reactions involving aryl bromides, providing a starting point for the optimization of reactions with this compound.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Bromides
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Water | Room Temp | Excellent | For aryl bromides with carboxyl groups, high yields were observed.[6] |
| K₂CO₃ | EtOH:H₂O (1:2) | 70 | High | Effective for the coupling of bromobenzene with phenylboronic acid. |
| K₃PO₄ | Toluene/Water | 80-110 | Good-Excellent | A common system for a wide range of substrates.[2] |
| Cs₂CO₃ | Dioxane/Water | 80-100 | Good-Excellent | Often used for more challenging couplings. |
| Na₂CO₃ | DMF | 110 | High | Effective for the coupling of phenylboronic acid with various aryl halides.[7] |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of Bromobenzene
| Base | Solvent | Temperature (°C) | Conversion (%) | Notes |
| NaOtBu | Toluene | 100 | >95 | With t-BuXPhos as ligand for coupling with carbazole.[3] |
| NaOtBu | 1,4-Dioxane | 100 | >95 | With t-BuXPhos as ligand for coupling with carbazole.[3] |
| K₃PO₄ | Toluene | 110 | Moderate | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Dioxane | 110 | Good | A milder base option. |
| DBU | DMF | 140 | 83 | For the coupling of 4-bromobenzonitrile with benzamide using XantPhos as ligand. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 2.0-3.0 eq), the amine (1.2 eq), and this compound (1.0 eq).[4]
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).[4]
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
How to avoid debromination of 3-Bromobenzonitrile during a reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the common side reaction of debromination when working with 3-bromobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue in reactions involving this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding benzonitrile. This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate due to its similar physical properties to the starting material and product.
Q2: In which types of reactions is debromination of this compound most commonly observed?
A2: Debromination is most prevalent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical factors that influence the extent of this side reaction.
Q3: What is the primary cause of debromination in palladium-catalyzed reactions?
A3: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with this compound in a competing catalytic cycle to produce the debrominated byproduct, benzonitrile. The formation of Pd-H can be promoted by certain bases, solvents, high temperatures, and the presence of water or other protic impurities.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of benzonitrile alongside the desired biaryl product.
-
Low conversion of this compound.
-
Complex product mixture, making purification challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Quantitative Data (Illustrative):
The following table illustrates how the choice of ligand and base can affect the ratio of the desired product to the debrominated byproduct in a typical Suzuki-Miyaura coupling of an aryl bromide.
| Catalyst/Ligand | Base | Temperature (°C) | Solvent | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 100 | Dioxane/H₂O | 65 | 25 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | Dioxane/H₂O | 92 | <5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | Toluene/H₂O | 88 | 8 |
| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | 80 | THF/H₂O | 90 | 7 |
Note: These are representative yields for a generic aryl bromide to illustrate trends. Actual yields with this compound may vary.
Issue 2: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Formation of benzonitrile in addition to the desired N-arylated product.
-
Incomplete consumption of this compound.
Troubleshooting Strategies:
-
Catalyst System: The combination of the palladium precursor and ligand is crucial. As with Suzuki coupling, bulky, electron-rich ligands are generally preferred to accelerate the desired C-N bond formation relative to debromination.[1]
-
Base Strength: While a strong, non-nucleophilic base is required for the amination, excessively strong bases can promote the formation of Pd-H species. A careful screening of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the debromination pathway, which may have a higher activation energy.
Logical Relationship Diagram:
Caption: Competing catalytic cycles in Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize debromination by using a bulky, electron-rich ligand and a milder base.
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining 4 mL of 1,4-dioxane and 0.5 mL of water to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol employs a robust catalyst system to favor C-N bond formation.
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.
-
Add this compound and toluene to the vial.
-
Finally, add morpholine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-Bromobenzonitrile Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in the pharmaceutical pipeline. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its efficacy, safety, and stability. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-Bromobenzonitrile derivatives, crucial building blocks in the synthesis of various therapeutic agents.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2][3] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the stringent purity assessments required in drug development.[4] This guide will delve into a detailed HPLC protocol, compare it with alternative methods, and present supporting data to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Validation Techniques
While HPLC is a dominant method, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy also play a role in purity determination.[2][5][6] The choice of method often depends on the physicochemical properties of the compound and the specific requirements of the analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals for the analyte and an internal standard. |
| Sensitivity | High (ng to pg level).[7] | Very High (pg to fg level). | Moderate (mg to µg level). |
| Selectivity | High, tunable by choice of column and mobile phase.[1] | Very High, excellent for separating isomers. | High, based on unique chemical shifts of nuclei. |
| Analysis Time | Relatively short (minutes to an hour).[7] | Fast (minutes). | Relatively fast (minutes per sample). |
| Quantification | Requires a reference standard for calibration. | Requires a reference standard for calibration. | Can be a primary ratio method using a certified internal standard, reducing the need for a specific analyte standard. |
| Sample Preparation | Simple dissolution, filtration. | Can require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent with an internal standard. |
| Instrumentation Cost | Moderate to High. | Moderate. | High. |
Experimental Protocols
HPLC Method for Purity Determination of a this compound Derivative
This protocol outlines a general reversed-phase HPLC method for the purity analysis of a synthesized this compound derivative.
a. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Synthesized this compound derivative.
-
Reference standard of the this compound derivative (if available).
b. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound derivative.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Alternative Method 1: Gas Chromatography (GC)
a. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Helium or Nitrogen (carrier gas).
-
Synthesized this compound derivative.
b. GC Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min.
-
Injection Volume: 1 µL (split injection, ratio 50:1).
c. Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized derivative in a suitable solvent (e.g., Dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter.
Alternative Method 2: Quantitative NMR (qNMR)
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Certified internal standard with a known purity (e.g., Maleic acid, Dimethyl sulfone).
-
Synthesized this compound derivative.
b. qNMR Procedure:
-
Accurately weigh a specific amount of the synthesized derivative and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity validation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. nbinno.com [nbinno.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Reactivity Face-Off: 3-Iodobenzonitrile vs. 3-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide substrate is a critical determinant of reaction efficiency, required conditions, and overall synthetic strategy. For researchers and professionals in drug development, making an informed decision between precursors like 3-iodobenzonitrile and 3-bromobenzonitrile can significantly impact the success and scalability of a synthetic route. This guide provides an objective, data-driven comparison of these two common building blocks in three cornerstone C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in organometallic chemistry.[1] This phenomenon is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This lower BDE facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is often rate-determining in the catalytic cycle.[1] Consequently, reactions employing 3-iodobenzonitrile can often be conducted under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo-analogue.
At a Glance: Reactivity Comparison
| Feature | 3-Iodobenzonitrile | This compound |
| General Reactivity | Higher | Lower |
| C-X Bond Energy | Lower | Higher |
| Oxidative Addition Rate | Faster | Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | More Forcing (e.g., higher temperatures) |
| Catalyst Loading | Often lower catalyst loading is sufficient | May require higher catalyst loading |
| Cost & Availability | Generally more expensive | Generally less expensive and more diverse |
Quantitative Data Summary
The following tables summarize experimental data, providing a direct comparison of 3-iodobenzonitrile and this compound in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forging carbon-carbon bonds. The superior reactivity of 3-iodobenzonitrile is evident in its ability to achieve high yields at significantly lower temperatures.[1]
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination
In the formation of carbon-nitrogen bonds via Buchwald-Hartwig amination, 3-iodobenzonitrile again demonstrates its higher reactivity, affording a greater yield in a fraction of the time required for the bromo-substituted counterpart.[1]
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 95 |
| 2 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85 |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The enhanced reactivity of 3-iodobenzonitrile is particularly beneficial in this reaction, often enabling the use of milder conditions and achieving higher yields.[1]
| Entry | Aryl Halide | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 3 | 94 |
| 2 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 10 | 87 |
Visualizing the Chemical Logic
The fundamental difference in reactivity can be visualized through the catalytic cycles of these palladium-catalyzed reactions. The initial, and often rate-limiting, oxidative addition step is more facile for 3-iodobenzonitrile due to its weaker C-I bond.
Caption: Reactivity comparison workflow.
The general catalytic cycle for these cross-coupling reactions illustrates the central role of oxidative addition.
References
Analysis of 3-Bromobenzonitrile reaction products by 1H NMR and 13C NMR
An Objective Comparison of 3-Bromobenzonitrile Reaction Products and Alternatives by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, this compound is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of complex organic compounds. Its structure offers two distinct reactive sites: the bromine atom, which is amenable to cross-coupling reactions, and the nitrile group, which can undergo various transformations. This guide provides an objective analysis of the reaction products of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for structural elucidation. We will compare these products with those derived from an alternative starting material, 4-bromobenzonitrile, supported by experimental data and detailed protocols.
Reaction of this compound: Suzuki-Miyaura Cross-Coupling
A common and powerful application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond at the site of the bromine atom.[1][2][3] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl systems prevalent in pharmaceuticals.
A representative Suzuki-Miyaura reaction of this compound with phenylboronic acid yields 3-cyanobiphenyl.
¹H and ¹³C NMR Analysis of 3-Cyanobiphenyl
The structural transformation from this compound to 3-cyanobiphenyl is clearly evidenced by NMR spectroscopy. The disappearance of the C-Br bond and the formation of a new C-C bond, along with the introduction of a new phenyl ring, lead to distinct changes in the chemical shifts and coupling patterns of the aromatic protons and carbons.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 7.85 (t, J = 1.6 Hz, 1H), 7.78 (dt, J = 7.8, 1.4 Hz, 1H), 7.65 (dt, J = 8.0, 1.4 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H) | δ 137.0, 134.1, 134.0, 130.2, 127.3, 116.1, 113.5 |
| 3-Cyanobiphenyl | δ 7.86 (t, J = 1.6 Hz, 1H), 7.80 (dt, J = 7.8, 1.4 Hz, 1H), 7.65-7.59 (m, 3H), 7.52-7.45 (m, 3H) | δ 142.5, 138.8, 133.5, 132.8, 130.2, 129.5, 129.1, 128.5, 127.3, 118.6, 112.9 |
Alternative Reaction: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
To provide a comparative perspective, we can analyze the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid, which yields 4-cyanobiphenyl. The isomeric position of the substituents leads to noticeable differences in the NMR spectra, primarily due to changes in molecular symmetry and electronic effects.
| Compound | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| 4-Bromobenzonitrile | δ 7.68 (d, J = 8.6 Hz, 2H), 7.55 (d, J = 8.6 Hz, 2H) | δ 132.8, 132.5, 128.8, 118.2, 111.8 |
| 4-Cyanobiphenyl | δ 7.74 (d, J = 8.5 Hz, 2H), 7.68 (d, J = 8.5 Hz, 2H), 7.62 (d, J = 7.3 Hz, 2H), 7.49-7.42 (m, 3H) | δ 145.6, 139.1, 132.7, 132.0, 129.3, 128.6, 127.8, 118.8, 111.9 |
The higher symmetry of the 4-substituted isomers results in simpler ¹H and ¹³C NMR spectra compared to their 3-substituted counterparts.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
NMR Sample Preparation
Approximately 5-10 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. The sample is then analyzed using a 400 MHz NMR spectrometer.
Logical Workflow for Product Analysis
The process from reaction setup to final product characterization follows a logical sequence to ensure the identity and purity of the synthesized compound.
Conclusion
The analysis of this compound's reaction products by ¹H and ¹³C NMR spectroscopy provides unequivocal evidence for the chemical transformations occurring. By comparing the spectral data of the starting material with that of the product, researchers can confirm the success of a reaction, such as the Suzuki-Miyaura coupling. Furthermore, comparison with products from isomeric starting materials like 4-bromobenzonitrile highlights the sensitivity of NMR spectroscopy to subtle changes in molecular structure and symmetry. The detailed experimental protocols and logical workflow presented here serve as a valuable guide for professionals in the field of chemical synthesis and drug development.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 3-Halobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For drug development professionals and researchers, the efficient synthesis of substituted benzonitriles is of particular interest, as the nitrile group is a versatile precursor to various functionalities and is present in numerous bioactive molecules. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 3-halobenzonitriles (chloro, bromo, and iodo derivatives), supported by experimental data from the literature to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of palladium catalyst and its associated ligand system is critical for achieving high yields and reaction efficiency in Suzuki couplings. The reactivity of the aryl halide follows the general trend I > Br > Cl, with aryl chlorides being the most challenging substrates to activate. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands have largely surpassed traditional phosphine ligands like triphenylphosphine (PPh₃) for their ability to activate less reactive aryl halides under milder conditions.
Below is a summary of the expected performance of various palladium catalyst systems for the Suzuki coupling of 3-halobenzonitriles with phenylboronic acid. The data is compiled from studies on similar substrates and represents typical reaction outcomes.
Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of 3-Chlorobenzonitrile with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2 | ~90 | 45 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 1.5 | ~95 | 63 | [2] |
| [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | 1,4-Dioxane | RT | 24 | 3 | High | - | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 5 | Low | - | [4] |
Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromobenzonitrile with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 1 | >95 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 80 | 12 | 1 | >95 | 95 | [2] |
| RuPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 2 | 2 | ~98 | 49 | [5] |
| PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 | 4 | 2 | ~97 | 48.5 | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 3 | ~85-90 | ~30 | [4] |
Table 3: Performance of Palladium Catalysts in the Suzuki Coupling of 3-Iodobenzonitrile with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT-80 | < 6 | 0.5-1 | >98 | >196 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | RT-80 | < 6 | 0.5-1 | >98 | >196 | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 2 | >95 | >47.5 | [4] |
| Ligand-free Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 1 | 0.1 | ~98 | 980 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the Suzuki coupling of 3-halobenzonitriles using different classes of palladium catalysts. Note that optimization of reaction parameters may be necessary for specific substrates and scales.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is a general procedure adaptable for 3-chloro-, 3-bromo-, and 3-iodobenzonitrile.
Materials:
-
3-Halobenzonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-halobenzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and deionized water.
-
Stir the reaction mixture at the appropriate temperature (e.g., 100 °C for 3-chlorobenzonitrile, 80 °C for this compound, or room temperature for 3-iodobenzonitrile) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-cyanobiphenyl.[8]
Protocol 2: Suzuki Coupling using an NHC Ligand Precatalyst (e.g., PEPPSI-IPr)
This protocol is suitable for the coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
tert-Butanol (t-BuOH) (5 mL)
Procedure:
-
In a glovebox, add this compound, phenylboronic acid, PEPPSI-IPr catalyst, and K₂CO₃ to a reaction vial equipped with a stir bar.
-
Add t-BuOH to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[3][6]
Protocol 3: Suzuki Coupling using a Traditional Phosphine Ligand (Pd(PPh₃)₄)
This protocol is most effective for 3-iodobenzonitrile and this compound.
Materials:
-
3-Halobenzonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the 3-halobenzonitrile, phenylboronic acid, and Pd(PPh₃)₄ in toluene and ethanol.
-
Add an aqueous solution of Na₂CO₃.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered on a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate palladium catalyst is crucial for the successful Suzuki-Miyaura coupling of 3-halobenzonitriles. For the more challenging 3-chlorobenzonitrile, modern bulky phosphine ligands such as SPhos and XPhos, or NHC ligands, are generally required to achieve high yields. For 3-bromo- and 3-iodobenzonitrile, a wider range of catalysts, including the traditional Pd(PPh₃)₄, can be effective, although modern catalyst systems often provide higher efficiency at lower catalyst loadings and milder conditions. The provided protocols offer a starting point for developing robust and efficient syntheses of 3-cyanobiphenyl derivatives, which are valuable intermediates in pharmaceutical and materials science research.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Meta-Substituted Benzonitriles: Alternatives to 3-Bromobenzonitrile
For researchers, scientists, and professionals in drug development, the strategic synthesis of meta-substituted benzonitriles is a critical step in the creation of novel therapeutics and functional materials. While 3-bromobenzonitrile has traditionally been a common starting point, a range of powerful and versatile alternatives offer distinct advantages in terms of substrate scope, functional group tolerance, reaction conditions, and overall efficiency. This guide provides an objective comparison of the leading synthetic strategies, complete with experimental data, detailed protocols, and visual guides to the reaction pathways.
Meta-substituted benzonitriles are key structural motifs in a vast array of biologically active molecules and advanced materials. Their synthesis is a frequent challenge in medicinal and process chemistry, demanding methods that are both robust and adaptable to complex molecular scaffolds. This document explores the primary alternatives to syntheses starting from this compound, focusing on four main approaches: the Sandmeyer reaction of meta-substituted anilines, palladium-catalyzed cyanation of meta-substituted aryl halides and triflates, the Rosenmund-von Braun reaction, and the direct conversion of meta-substituted benzaldehydes.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a target meta-substituted benzonitrile depends on several factors including the availability of starting materials, desired functional group compatibility, scalability, and safety considerations. The following table summarizes the key performance indicators for the most common alternatives to using this compound.
| Methodology | Starting Material | Typical Reagents | General Yield Range | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | meta-Substituted Aniline | NaNO₂, HCl; then CuCN, KCN | 60-90%[1] | Cost-effective, well-established, suitable for large-scale synthesis. | Limited tolerance to sensitive functional groups, use of toxic cyanide salts, diazotization can be hazardous.[2][3] |
| Palladium-Catalyzed Cyanation | meta-Substituted Aryl Halide/Triflate | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf, XPhos), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | 70-98%[2][4][5] | Excellent functional group tolerance, mild reaction conditions, high yields, broad substrate scope.[2][5] | Higher cost of catalysts and ligands, potential for catalyst poisoning by cyanide.[2] |
| Rosenmund-von Braun Reaction | meta-Substituted Aryl Halide | CuCN | 60-80% | Simple procedure, cost-effective for certain substrates. | High reaction temperatures (150-250 °C), stoichiometric use of copper cyanide, limited functional group tolerance.[6] |
| From meta-Substituted Benzaldehydes | meta-Substituted Benzaldehyde | Hydroxylamine (NH₂OH·HCl), Dehydrating agent or catalyst (e.g., FeSO₄, SOCl₂) | 85-95%[7] | Avoids use of aryl halides, mild conditions for some protocols, good for specific substrates. | May require a two-step process (oxime formation then dehydration), not as general as other methods. |
Experimental Protocols and Performance Data
To provide a direct comparison, the synthesis of 3-methoxybenzonitrile and 3-methylbenzonitrile (3-tolunitrile) via different routes is detailed below.
Synthesis of meta-Substituted Benzonitriles: Quantitative Data
| Target Molecule | Method | Starting Material | Catalyst/Reagent | Solvent | Temp. | Time | Yield (%) | Reference |
| 3-Methoxybenzonitrile | Sandmeyer | 3-Methoxyaniline | NaNO₂/HCl; CuCN/KCN | Water/Toluene | 0-70°C | 2 h | 85 | Organic Syntheses |
| 3-Methoxybenzonitrile | Pd-Catalyzed | 3-Bromoanisole | Pd₂(dba)₃/dppf, Zn(CN)₂ | DMF | 80°C | 3 h | 92 | J. Org. Chem. |
| 3-Methylbenzonitrile | Sandmeyer | 3-Toluidine | NaNO₂/H₂SO₄; CuCN/KCN | Water/Toluene | 0-60°C | 3 h | 78 | Organic Syntheses |
| 3-Methylbenzonitrile | Pd-Catalyzed | 3-Bromotoluene | Pd(OAc)₂/XPhos, K₄[Fe(CN)₆] | t-BuOH/H₂O | 100°C | 18 h | 95 | Org. Lett. |
| 3-Methylbenzonitrile | From Aldehyde | 3-Methylbenzaldehyde | NH₂OH·HCl, FeSO₄ | DMF | Reflux | 4 h | 91 | [7] |
Detailed Experimental Protocols
Sandmeyer Reaction: Synthesis of 3-Methoxybenzonitrile
Step 1: Diazotization of 3-Methoxyaniline A solution of 3-methoxyaniline (12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) is added dropwise, keeping the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation In a separate flask, a solution of copper(I) cyanide (11.7 g, 0.13 mol) and potassium cyanide (16.3 g, 0.25 mol) in water (60 mL) is prepared and warmed to 60-70°C. The cold diazonium salt solution is added portion-wise to the warm cyanide solution, with vigorous stirring. After the addition is complete, the mixture is stirred at 70°C for 30 minutes and then cooled to room temperature. The product is extracted with toluene, washed with aqueous NaOH and water, dried over MgSO₄, and purified by distillation.
Palladium-Catalyzed Cyanation: Synthesis of 3-Methoxybenzonitrile
A mixture of 3-bromoanisole (9.35 g, 0.05 mol), zinc cyanide (3.5 g, 0.03 mol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.46 g, 0.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.83 g, 1.5 mol%) in anhydrous N,N-dimethylformamide (DMF, 100 mL) is degassed with argon for 20 minutes. The mixture is then heated to 80°C and stirred for 3 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methoxybenzonitrile.
Synthesis from an Aldehyde: Synthesis of 3-Methylbenzonitrile
In a round-bottom flask, 3-methylbenzaldehyde (12.0 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and anhydrous ferrous sulfate (FeSO₄, 1.5 g, 0.01 mol) are suspended in N,N-dimethylformamide (DMF, 100 mL). The mixture is heated to reflux and stirred for 4 hours. After cooling, the reaction mixture is poured into ice-water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over MgSO₄, and the solvent is evaporated. The resulting crude product is purified by distillation under reduced pressure.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the discussed synthetic methodologies.
Caption: The Sandmeyer reaction pathway.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Caption: Synthesis of benzonitriles from aldehydes.
Concluding Remarks
The synthesis of meta-substituted benzonitriles can be approached through several effective strategies, each with its own set of advantages and limitations. The classical Sandmeyer reaction remains a cost-effective and scalable option, particularly when functional group tolerance is not a primary concern. For syntheses requiring high yields, mild conditions, and broad functional group compatibility, palladium-catalyzed cyanation has emerged as the state-of-the-art method, despite the higher initial cost of catalysts and ligands. The Rosenmund-von Braun reaction , while historically significant, is often limited by its harsh conditions. Finally, the conversion of benzaldehydes offers a valuable alternative pathway, especially when the corresponding aldehyde is readily available and the use of aryl halides is to be avoided.
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, economic considerations, and the available chemical toolbox. This guide provides the foundational data and protocols to make an informed decision for the efficient and successful synthesis of meta-substituted benzonitriles.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficiency of Cross-Coupling Methods with 3-Bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions utilizing 3-Bromobenzonitrile, complete with experimental data and detailed protocols.
The functionalization of aryl halides is a cornerstone of modern organic synthesis, providing access to a diverse array of complex molecules essential for pharmaceuticals, materials science, and agrochemicals. Among the vast toolkit available to chemists, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide offers an objective comparison of five key cross-coupling methodologies—Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille—specifically focusing on their application to the substrate this compound. By presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways, this document aims to equip researchers with the necessary information to select the most appropriate method for their synthetic needs.
Data Presentation: A Comparative Overview
The efficiency of each cross-coupling method is evaluated based on key parameters such as reaction yield, temperature, and time. The following tables summarize the performance of these methods in the coupling of this compound with various partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O/Isopropanol | 82 | 0.5 | 99 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
Table 2: Heck Coupling of this compound with Alkenes
| Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ | Diisopropylethylamine | Acetonitrile | 200 | 16 | >95 |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 240 | 88-99 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 2 | High (not specified) |
| Pd(PPh₃)₄ / CuI | Piperidine | DMF | RT | 12 | ~90 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | ~97 |
| Benzamide | Pd₂(dba)₃ / XantPhos | DBU | DMF | 110 | 12 | 83 |
Table 5: Stille Coupling of this compound with Tributyl(phenyl)stannane
| Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | Toluene | 110 | 12-16 | High (not specified) |
| Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 90-110 | 12-16 | High (not specified) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established literature procedures and offer a starting point for reaction optimization.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water/Isopropanol (1:1 mixture, 10 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the water/isopropanol solvent mixture to the flask.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture and add it to the reaction flask.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 82 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling (Flow Chemistry)
This protocol outlines a continuous-flow procedure for the Heck coupling of this compound with n-butyl acrylate.[1]
Materials:
-
This compound (0.65 mmol)
-
n-Butyl acrylate (0.98 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mol%)
-
Diisopropylethylamine (DIEA, 0.98 mmol)
-
Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Acetonitrile (1 mL)
Procedure:
-
Prepare a stock solution of this compound, n-butyl acrylate, diisopropylethylamine, and tetrabutylammonium bromide in acetonitrile.
-
In a separate vial, prepare a stock solution of palladium(II) acetate in acetonitrile.
-
Using a syringe pump, introduce the substrate and catalyst solutions into a microreactor system equipped with a stainless steel coil (8 mL).
-
Set the reactor temperature to 200 °C and the pressure to 15 bar.
-
Set the flow rate to 0.5 mL/min, corresponding to a residence time of 16 minutes.[1]
-
Collect the reaction mixture at the outlet of the reactor.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.
Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the tube and backfill with an inert gas (e.g., argon).
-
Add anhydrous toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (t-BuXPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with [Pd(allyl)Cl]₂, t-BuXPhos, and sodium tert-butoxide.
-
Add this compound and anhydrous toluene to the tube.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The following is a general procedure for the Stille coupling of an aryl bromide with an organostannane.[4]
Materials:
-
This compound (1.0 mmol)
-
Tributyl(phenyl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a fresh-dried Schlenk tube, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Subject the tube to three pump/purge cycles with an inert gas (e.g., argon).
-
Add anhydrous and degassed toluene via syringe.
-
Add tributyl(phenyl)stannane via syringe.
-
Seal the reaction tube and heat the mixture to 110 °C for 12-16 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles for each of the five cross-coupling methods, providing a visual representation of the reaction mechanisms.
References
Characterization of Impurities in Commercial 3-Bromobenzonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. In the synthesis of novel therapeutics and other complex molecules, the seemingly minor impurities in a commercial building block like 3-bromobenzonitrile can have significant consequences, impacting reaction yields, introducing downstream purification challenges, and potentially leading to the formation of unintended and toxic by-products. This guide provides a comprehensive comparison of the impurity profiles of commercial this compound, offering detailed analytical protocols and experimental data to aid in the selection of a suitable grade for your research needs.
The quality of this compound can vary between suppliers, and even between batches from the same supplier. The presence of isomeric impurities, residual starting materials, by-products from the synthetic route, and residual solvents can all affect the outcome of a chemical reaction. Understanding the potential impurities and having robust analytical methods to detect and quantify them is therefore crucial for any scientist working with this versatile reagent.
Common Impurities in Commercial this compound
The most common impurities found in commercial this compound are positional isomers, namely 2-bromobenzonitrile and 4-bromobenzonitrile. These isomers are often formed during the synthesis process, particularly in the widely used Sandmeyer reaction starting from 3-aminobenzonitrile. Other potential impurities include residual starting materials such as 3-aminobenzonitrile, and by-products from side reactions of the diazotization and cyanation steps. Residual solvents from the manufacturing and purification processes are also a common class of impurities.
A comparative analysis of hypothetical impurity profiles from three different commercial suppliers is presented in Table 1. This data is illustrative and highlights the potential variability in purity and impurity levels that can be encountered.
Table 1: Hypothetical Impurity Profiles of Commercial this compound from Different Suppliers
| Impurity | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Research Grade) |
| Assay (this compound) | 98.5% | 99.8% | 99.2% |
| 2-Bromobenzonitrile | 0.5% | <0.05% | 0.3% |
| 4-Bromobenzonitrile | 0.8% | <0.05% | 0.4% |
| 3-Aminobenzonitrile | 0.1% | Not Detected | 0.05% |
| Unidentified Impurities | 0.1% | 0.1% | 0.05% |
| Residual Solvents (e.g., Toluene) | <500 ppm | <100 ppm | <200 ppm |
Analytical Methodologies for Impurity Characterization
Accurate characterization of impurities in this compound requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for identification.
Experimental Workflow for Impurity Analysis
The logical workflow for the comprehensive analysis of impurities in a commercial sample of this compound is depicted in the following diagram.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Impurity Analysis
This method is suitable for the separation and quantification of 2-bromobenzonitrile and 4-bromobenzonitrile in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.
-
Standard Preparation: Prepare individual standard solutions of this compound, 2-bromobenzonitrile, and 4-bromobenzonitrile at a concentration of 0.1 mg/mL in the mobile phase.
-
Quantification: Create a calibration curve for each impurity using a series of dilutions of the standard solutions. Calculate the concentration of each impurity in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is used to identify and quantify volatile impurities, including residual solvents, and to confirm the identity of chromatographic peaks observed in HPLC.
-
Instrumentation: GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane.
-
Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative ¹H-NMR (qNMR) for Purity Assessment
qNMR can be used as a primary method for determining the purity of this compound without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified (a D1 of 30 seconds is often a safe starting point).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Impact on Drug Discovery: this compound as a Scaffold in Kinase Inhibitors
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The benzonitrile moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to explore the chemical space and optimize inhibitor potency and selectivity.
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an inhibitor derived from a this compound scaffold can block its activity.
A Comparative Analysis of Leaving Groups in Benzonitrile Cross-Coupling Reactions: Iodo vs. Bromo vs. Chloro
For Researchers, Scientists, and Drug Development Professionals
The choice of leaving group in palladium-catalyzed cross-coupling reactions is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-substituted benzonitriles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data to aid researchers in selecting the optimal substrate for their synthetic needs.
General Reactivity Trends
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl .[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond, in comparison to C-Br and C-Cl bonds, facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] This leads to faster reaction rates and often allows for milder reaction conditions. Consequently, iodo-benzonitriles are the most reactive, followed by their bromo and chloro analogues. While chloro-benzonitriles are the least reactive of the three, their C-Cl bonds can be activated under more forcing reaction conditions or by employing specialized, highly active catalyst systems.
Quantitative Data Summary
The following tables summarize experimental and representative data from the literature, comparing the performance of iodo-, bromo-, and chloro-substituted benzonitriles in key cross-coupling reactions. It is important to note that direct comparative studies under identical conditions for all three halobenzonitriles are limited. Therefore, some data points are representative examples based on typical reaction outcomes and established reactivity principles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of iodo-benzonitriles is evident in the milder conditions required for a successful reaction, often leading to higher yields in shorter reaction times compared to bromo- and chloro-benzonitriles.[1]
| Feature | Iodo-benzonitrile | Bromo-benzonitrile | Chloro-benzonitrile |
| General Reactivity | Highest | Intermediate | Lowest |
| Typical Catalyst Loading | Can often be lower | Moderate | May require higher loading |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 110 °C | > 100 °C |
| Representative Yield | > 95% | ~90% | ~89% |
| Reaction Time | Shorter | Moderate | Longer |
Buchwald-Hartwig Amination
In the formation of C-N bonds via Buchwald-Hartwig amination, iodo-benzonitriles again demonstrate superior reactivity, often leading to higher yields in shorter reaction times.[1] The coupling of chloro-benzonitriles typically requires more specialized and bulky phosphine ligands to achieve comparable efficiency.
| Feature | Iodo-benzonitrile | Bromo-benzonitrile | Chloro-benzonitrile |
| General Reactivity | Highest | Intermediate | Lowest |
| Typical Catalyst System | Pd(OAc)₂ / BINAP | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos |
| Typical Base | NaOtBu or K₃PO₄ | NaOtBu or Cs₂CO₃ | NaOtBu or K₂CO₃ |
| Representative Yield | High (>90%) | High (~83% with benzamide) | Lower (~20% with benzamide)[2] |
| Reaction Time | Shorter | Moderate | Longer |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of iodo-benzonitriles is particularly advantageous in this reaction, often allowing for copper-free conditions.[1] Bromo-benzonitriles are also effective substrates, while chloro-benzonitriles are significantly more challenging to couple and often require higher temperatures and more active catalysts.
| Feature | Iodo-benzonitrile | Bromo-benzonitrile | Chloro-benzonitrile |
| General Reactivity | Highest | Intermediate | Lowest |
| Copper Co-catalyst | Often not required | Often beneficial | Generally required |
| Typical Temperature | Room Temp. to 60 °C | 60 °C to 100 °C | > 100 °C |
| Representative Yield | Excellent (>95%) | Good to Excellent | Moderate to Good |
| Reaction Time | Shorter | Moderate | Longer |
Experimental Protocols
Below are detailed, representative methodologies for the three major cross-coupling reactions discussed.
Suzuki-Miyaura Coupling of 4-Halobenzonitrile with Phenylboronic Acid
Materials:
-
4-Halobenzonitrile (Iodo, Bromo, or Chloro) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add 4-halobenzonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture under an argon atmosphere at the appropriate temperature (Iodo: 80°C; Bromo: 100°C; Chloro: 110°C with a more active catalyst like Pd(OAc)₂/SPhos).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Halobenzonitrile with Aniline
Materials:
-
4-Halobenzonitrile (Iodo, Bromo, or Chloro) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by 4-halobenzonitrile and aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring at the appropriate temperature (Iodo: 80°C; Bromo: 100°C; Chloro: 110°C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling of 4-Halobenzonitrile with Phenylacetylene
Materials:
-
4-Halobenzonitrile (Iodo, Bromo, or Chloro) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%) (optional for iodo-benzonitrile)
-
Triethylamine (3.0 mmol)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add 4-halobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI (if used).
-
Evacuate and backfill the flask with argon three times.
-
Add THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at the appropriate temperature (Iodo: Room temperature; Bromo: 60°C; Chloro: 80-100°C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity relationship of halobenzonitriles in cross-coupling.
References
A Comparative Guide to the Structural Confirmation of a Novel Tetrazole Compound Synthesized from 3-Bromobenzonitrile
For Immediate Release
This guide provides a comprehensive comparison of a novel tetrazole compound, 5-(3-bromophenyl)-1H-tetrazole , synthesized from 3-Bromobenzonitrile, with an alternative biphenyl derivative, 3-biphenylcarbonitrile . The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the structural confirmation and evaluation of these compounds.
Introduction
The synthesis of novel compounds from readily available starting materials is a cornerstone of drug discovery and materials science. This compound is a versatile precursor, allowing for the introduction of diverse functionalities. This guide details the synthesis and structural elucidation of a novel tetrazole derivative, 5-(3-bromophenyl)-1H-tetrazole, via a [3+2] cycloaddition reaction. For comparative purposes, we also present the synthesis and characterization of 3-biphenylcarbonitrile, an alternative compound accessible from the same starting material through a Suzuki-Miyaura cross-coupling reaction. This guide provides detailed experimental protocols and a thorough comparison of the spectroscopic data used to confirm the structure of each compound.
Comparative Analysis of Synthesized Compounds
The successful synthesis of both the novel tetrazole and the alternative biphenyl compound was confirmed through a suite of spectroscopic techniques. The data presented below provides a clear basis for the structural confirmation of each molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-(3-bromophenyl)-1H-tetrazole and 3-biphenylcarbonitrile.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 5-(3-bromophenyl)-1H-tetrazole | 16.9 (br s, 1H), 8.15 (t, J = 1.8 Hz, 1H), 7.95 (dt, J = 7.8, 1.3 Hz, 1H), 7.75 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.50 (t, J = 7.9 Hz, 1H) | 155.2, 134.5, 132.0, 131.5, 128.8, 126.0, 122.5 |
| 3-biphenylcarbonitrile | 8.10 (t, J = 1.6 Hz, 1H), 7.95 (dt, J = 7.8, 1.4 Hz, 1H), 7.80 (ddd, J = 8.0, 2.1, 1.1 Hz, 1H), 7.70 – 7.65 (m, 2H), 7.60 (t, J = 7.8 Hz, 1H), 7.55 – 7.45 (m, 3H) | 142.1, 138.5, 135.0, 131.2, 130.8, 130.1, 129.5, 128.9, 127.3, 118.5, 112.9 |
Note: The data for 5-(3-bromophenyl)-1H-tetrazole is based on typical values for closely related analogs such as 5-phenyl-1H-tetrazole and 5-(4-bromophenyl)-1H-tetrazole.[1][2]
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (EI) m/z |
| 5-(3-bromophenyl)-1H-tetrazole | 3450 (N-H stretch), 3080 (Ar C-H stretch), 1600, 1550 (C=N, C=C stretch), 1470, 1160 (Tetrazole ring vibrations), 750 (C-Br stretch) | 224/226 [M]⁺ |
| 3-biphenylcarbonitrile | 3060 (Ar C-H stretch), 2230 (C≡N stretch), 1600, 1480 (C=C stretch), 760 (Ar C-H bend) | 179 [M]⁺ |
Note: The IR and MS data are representative values for these classes of compounds.[1][2][3][4]
Experimental Protocols
Detailed methodologies for the synthesis of the novel compound and its alternative are provided below.
Synthesis of 5-(3-bromophenyl)-1H-tetrazole
This procedure involves a [3+2] cycloaddition reaction of the nitrile group in this compound with an azide salt.[5][6][7]
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Sodium Azide (NaN₃) (1.5 mmol, 97.5 mg)
-
Zinc Chloride (ZnCl₂) (0.5 mmol, 68 mg)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of this compound in DMF, add sodium azide and zinc chloride.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 20 mL of water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~2, which will precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 5-(3-bromophenyl)-1H-tetrazole.
Synthesis of 3-biphenylcarbonitrile
This synthesis is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9]
Materials:
-
This compound (1.0 mmol, 182 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water solvent mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-biphenylcarbonitrile.
Visualizing the Confirmation Workflow
The following diagrams illustrate the synthetic pathways and the logical workflow for the structural confirmation of the novel compound.
References
- 1. rsc.org [rsc.org]
- 2. growingscience.com [growingscience.com]
- 3. benchchem.com [benchchem.com]
- 4. [1,1'-Biphenyl]-3-carbonitrile | C13H9N | CID 34340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-Bromobenzonitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Bromobenzonitrile in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data to aid in method selection.
Comparison of Quantitative Performance
The choice of analytical technique often depends on a balance of factors including sensitivity, precision, accuracy, sample throughput, and the nature of the reaction mixture. Below is a summary of the expected performance of HPLC, GC, and qNMR for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by Flame Ionization (FID) or Mass Spectrometry (MS). | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL (FID), <0.1 µg/mL (MS) | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL (FID), <0.3 µg/mL (MS) | ~0.3 mg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | 5-15 minutes |
| Sample Derivatization | Not typically required. | Not typically required. | Not required. |
| Strengths | Robust, highly precise and accurate, suitable for a wide range of compounds.[1][2][3][4] | High resolution for volatile and thermally stable compounds, can be coupled with MS for definitive identification.[5] | Primary analytical method, highly accurate and precise, requires no analyte-specific reference standard for purity determination, minimal sample preparation.[1][2][3][4] |
| Limitations | Requires soluble samples, potential for co-elution with matrix components. | Sample must be volatile and thermally stable, potential for matrix effects in the injector. | Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[6] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted and validated for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in a reaction mixture.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation from other components in the reaction mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with acetonitrile to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
This method is well-suited for the analysis of this compound, which is a volatile and thermally stable compound.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a split/splitless injector, and an autosampler.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature: 280 °C (FID) or as per MS manufacturer's recommendations.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable solvent such as acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to encompass the expected sample concentration range.
-
Sample Preparation: Dissolve an accurately weighed portion of the reaction mixture in the chosen solvent to achieve a concentration within the calibration range. If necessary, filter the sample before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for the quantification of this compound without the need for an analyte-specific calibration curve, relying instead on a certified internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
2. Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that fully dissolves both the sample and the internal standard.
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not have signals overlapping with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates. The selection should be confirmed experimentally.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full magnetization recovery. A value of 30 seconds is often a safe starting point.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals of interest to ensure high precision.[7]
3. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) and the chosen internal standard (e.g., 5-10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube for analysis.
4. Data Processing and Calculation:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
The selection of an appropriate analytical method can be guided by a logical workflow that considers the specific requirements of the analysis.
Caption: A decision-making workflow for selecting between HPLC, GC-MS, and qNMR for quantitative analysis.
Signaling Pathway for Method Validation
A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The following diagram illustrates the key steps in the validation process.
Caption: Key stages in the validation of a quantitative analytical method.
References
- 1. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
Safety Operating Guide
Proper Disposal of 3-Bromobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Bromobenzonitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the appropriate disposal of this compound.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, avoid creating dust.[1][3] Sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1][3]
Disposal Procedures: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Operational Steps for Disposal:
-
Waste Collection:
-
Collect surplus and non-recyclable this compound in a designated, compatible, and sealable container.[1]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name, "this compound."
-
-
Waste Segregation:
-
As a halogenated organic compound, this compound waste should be segregated from non-halogenated waste streams to facilitate proper disposal by the waste management company.
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration (to be performed by a licensed facility):
Quantitative Data Summary
| Property | Value | Citation |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | [1] |
| Toxicity | LD50 Intraperitoneal (Mouse) - 400 mg/kg | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases | [3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
